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Foundational

An In-depth Technical Guide to 5-(Boc-amino)-5-aza-spiro[2.4]heptane Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Among these, spirocyclic systems have emerged as particularly valuable motifs, capable of imparting conformational rigidity and novel exit vectors for substituent placement. This guide provides a comprehensive technical overview of 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride, a versatile building block that has garnered significant interest for its role in the development of innovative therapeutics. As a senior application scientist, my aim is to synthesize the available technical data with practical insights, offering a self-validating resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Molecular Architecture and Foundational Data

5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride, systematically named tert-butyl (5-azaspiro[2.4]heptan-5-yl)carbamate hydrochloride, is a unique non-natural amino acid derivative.[1] Its structure features a spirocyclic core, where a cyclopropane ring and a pyrrolidine ring share a single carbon atom. The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common and acid-labile protecting group in peptide synthesis and organic chemistry.[] The hydrochloride salt form enhances the compound's stability and handling characteristics.

The spirocyclic nature of this molecule is of particular interest in drug design. It introduces a rigid, three-dimensional element that can help to lock the conformation of a larger molecule, potentially leading to higher binding affinity and selectivity for its biological target.

Core Identifiers:

IdentifierValueSource
CAS Number 351369-60-3[1]
Molecular Formula C₁₁H₂₁ClN₂O₂[1]
Formula Weight 248.76 g/mol [1]
Synonym tert-butyl (5-azaspiro[2.4]heptan-5-yl)carbamate hydrochloride[1]
SMILES CC(C)(C)OC(=O)NN1CCC2(CC2)C1.[H]Cl[1]

Physicochemical Properties: A Technical Profile

A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis and formulation. While extensive experimental data for 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride is not widely published in peer-reviewed literature, information from commercial suppliers and data on analogous structures provide valuable insights.

Known and Inferred Physical Properties:

PropertyValueRemarks and Citations
Appearance White to off-white solidInferred from supplier data for similar compounds.
Melting Point Data not availableThe melting point of the free base or other salts may differ significantly. For a related compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a melting point of 94–95 °C has been reported.
Solubility Data not availableAs a hydrochloride salt, it is expected to have some solubility in water and polar organic solvents like methanol and ethanol. The Boc-protecting group imparts solubility in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. A detailed experimental protocol for determining solubility is provided in a subsequent section.
Storage Store at room temperature[1]
Experimental Protocol: Determination of Solubility

Given the limited publicly available solubility data, the following robust, self-validating protocol based on the shake-flask method is recommended for researchers to determine the solubility of 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride in various solvents.

Objective: To determine the equilibrium solubility of the title compound in a given solvent at a specified temperature.

Materials:

  • 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride (high purity)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess of solid 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride to a vial. The presence of undissolved solid after equilibration confirms an excess.

    • Add a known volume of the desired solvent.

    • Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a volumetric flask. This step is critical to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of known concentrations of the compound.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around 1.4 ppm. The protons of the cyclopropane ring would appear as complex multiplets in the upfield region. The methylene protons of the pyrrolidine ring would likely appear as distinct multiplets. The N-H proton of the carbamate may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the quaternary carbon and the methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively). The carbonyl carbon of the carbamate will appear further downfield. The spiro carbon and the carbons of the cyclopropane and pyrrolidine rings will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

  • N-H Stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the carbamate.

  • C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the carbonyl group of the Boc protector.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₁₁H₂₀N₂O₂), the expected exact mass is approximately 212.15 g/mol . In the mass spectrum, one would expect to observe the molecular ion peak [M+H]⁺ at m/z corresponding to this mass.

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride is not widely published, the general synthetic strategy can be inferred from the literature on related compounds. The synthesis would likely involve the construction of the 5-azaspiro[2.4]heptane core, followed by the introduction of the Boc-protected amino group.

A plausible synthetic route could start from a suitable precursor to the spirocyclic amine, which is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.

The chemical reactivity of this compound is primarily governed by the Boc-protected amino group and the secondary amine within the spirocyclic core (after deprotection). The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), liberating the free amine for subsequent coupling reactions. This makes it an ideal building block for incorporation into larger molecules through amide bond formation or other amine-based transformations.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride lies in its application as a versatile building block in drug discovery. The rigid spirocyclic scaffold is a key feature that medicinal chemists leverage to improve the pharmacological properties of drug candidates.

Rationale for Use in Drug Design

The incorporation of the 5-azaspiro[2.4]heptane motif can offer several advantages:

  • Structural Rigidity: The spirocyclic system reduces the conformational flexibility of a molecule, which can lead to a more favorable entropic contribution to binding affinity.

  • Three-Dimensional Diversity: The spirocyclic core provides a well-defined three-dimensional structure that can be exploited to probe the topology of protein binding pockets.

  • Novel Chemical Space: It allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action or improved selectivity profiles.

  • Improved Physicochemical Properties: The introduction of sp³-rich scaffolds can improve properties such as solubility and metabolic stability.

Therapeutic Areas of Interest

Derivatives of 5-azaspiro[2.4]heptane have shown promise in several therapeutic areas:

  • Antiviral Agents: A notable application is in the synthesis of hepatitis C virus (HCV) NS5A inhibitors. For instance, a related compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the synthesis of Ledipasvir, a potent anti-HCV drug.

  • Central Nervous System (CNS) Disorders: The scaffold has been explored for the development of antagonists for orexin receptors, which are involved in the regulation of sleep and wakefulness.[3] Additionally, derivatives have been investigated as dopamine D3 receptor antagonists, which have potential applications in the treatment of substance abuse and other neurological disorders.

The following diagram illustrates the central role of 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride as a starting point for the synthesis of more complex drug candidates.

G A 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride B Deprotection (Acidic Conditions) A->B Step 1 C Free 5-Amino-5-aza-spiro[2.4]heptane B->C D Coupling with Carboxylic Acids C->D Step 2 E Amide Bond Formation D->E F Diverse Drug Candidates (e.g., Antivirals, CNS agents) E->F

Caption: Synthetic utility of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride represents a valuable and versatile building block for the modern medicinal chemist. Its unique spirocyclic architecture provides a platform for the design of conformationally constrained molecules with the potential for enhanced biological activity and improved drug-like properties. While publicly available experimental data on this specific compound is somewhat limited, this guide has provided a comprehensive overview of its known properties, inferred characteristics, and key applications. The inclusion of a detailed experimental protocol for solubility determination aims to empower researchers to generate the necessary data for their specific applications. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

  • Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. [Link]

  • MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]

  • Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • GNPS. UCSD/CCMS - Spectrum Library. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • Hilaris Publisher. Medicinal Chemistry Applications. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • NextSDS. TERT-BUTYL 5-AZASPIRO[2.4]HEPTAN-1-YLCARBAMATE. [Link]

  • PubChem. 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • The Open Medicinal Chemistry Journal. A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • Semantic Scholar. ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) For- mation and Carboxyl Content during the Ageing of. [Link]/2b12e345c8e3922e38c5d18d45e6d3c8c7f7e9f3)

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ResearchGate. The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. [Link]

  • ResearchGate. Fourier transform infrared spectroscopy for the analysis of neutralizer-Carbomer and surfactant-Carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Exploratory

Molecular Characterization and Analytical Profiling of 5-(Boc-amino)-5-aza-spiro[2.4]heptane Hydrochloride

Executive Summary The incorporation of spirocyclic scaffolds has become a highly privileged strategy in modern drug discovery. By introducing inherent three-dimensionality, spirocycles restrict conformational flexibility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of spirocyclic scaffolds has become a highly privileged strategy in modern drug discovery. By introducing inherent three-dimensionality, spirocycles restrict conformational flexibility, reduce off-target promiscuity, and improve physicochemical properties compared to traditional flat heteroaromatics[1][2]. 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride is a specialized, conformationally constrained hydrazine building block. This guide provides an in-depth mechanistic analysis of its molecular mass properties, salt-formation thermodynamics, and self-validating analytical protocols required for rigorous structural verification.

Structural Elucidation & Theoretical Mass Profiling

To establish highly accurate analytical parameters, we must first deconstruct the molecule's nomenclature and atomic composition:

  • Spiro[2.4]heptane Core: A cyclopropane ring fused to a cyclopentane ring at a single spiro carbon (C3).

  • 5-Aza Designation: A nitrogen atom replaces the carbon at position 5, creating a pyrrolidine-like moiety within the larger ring.

  • 5-(Boc-amino) Substituent: An N-linked amino group protected by a tert-butyloxycarbonyl (Boc) group, rendering the N5 position a 1,1-disubstituted hydrazine derivative.

In High-Resolution Mass Spectrometry (HRMS), distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for spectral identification) is critical[3]. The exact mass is calculated using the most abundant isotopes (e.g., 12C , 1H , 14N , 16O , 35Cl ).

Quantitative Mass Data Summary

PropertyValueComputational BasisChemical Formula (Free Base) C11​H20​N2​O2​ Base spirocycle + Boc-amino groupChemical Formula (HCl Salt) C11​H21​ClN2​O2​ Addition of 1 eq. HCl Average Molecular Weight (Free Base) 212.29 g/mol Standard atomic weightsAverage Molecular Weight (HCl Salt) 248.75 g/mol Standard atomic weightsMonoisotopic Exact Mass (Free Base) 212.1525 Da 12C111​H2014​N216​O2​ Monoisotopic Exact Mass (HCl Salt) 248.1292 Da 12C111​H2135​Cl14N216​O2​ Exact Mass of [M+H]⁺ Ion 213.1598 Da Free base + 1H+ e−

Mechanistic Insights: Salt Formation and Boc-Stability

A common paradox encountered by synthetic chemists is the existence of a Boc-protected amine as a hydrochloride salt. The Boc group is notoriously acid-labile, typically requiring strong acids like trifluoroacetic acid (TFA) or 4M HCl in dioxane for deprotection[4][5].

The Causality of Stability: The stability of 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride relies on strict regioselective protonation. The molecule contains two nitrogen atoms: the exocyclic carbamate nitrogen (NH-Boc) and the endocyclic spiro-nitrogen (N5). The Boc carbonyl heavily withdraws electron density from the exocyclic nitrogen via resonance, rendering it non-basic. Consequently, the 1.0 equivalent of anhydrous HCl exclusively protonates the tertiary-like N5 atom[6].

By localizing the positive charge on the spiro-nitrogen, the acidic proton is physically sequestered from the acid-sensitive tert-butyl carbamate oxygen. Provided the salt is synthesized under strictly anhydrous conditions and stored in a desiccated environment, auto-catalytic Boc-deprotection is kinetically halted.

Analytical Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the data generated inherently proves the absence of degradation or artifacts.

A. High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is mandatory for confirming the exact molecular formula of the synthesized batch, ensuring mass errors are kept below 5 ppm[7][8].

  • Sample Preparation (Critical Step): Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade methanol. Dilute immediately to 1 µg/mL using 50:50 Methanol/Water containing 0.1% Formic Acid (FA) . Mechanistic Note: 0.1% FA provides sufficient protons for efficient Electrospray Ionization (ESI+) but is too weak to induce Boc-cleavage during the short chromatographic timeframe.

  • Ionization: Inject 2 µL into the ESI source operating in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C to prevent thermal degradation of the hydrazine bond.

  • Mass Analysis: Utilize an Orbitrap or Q-TOF analyzer. Co-infuse an internal lock mass (e.g., a fluorinated phosphazine) to ensure continuous real-time calibration[8].

  • Data Validation:

    • Extract the ion chromatogram for m/z 213.1598 ([M+H]⁺).

    • Self-Validation Check: Analyze the isotopic pattern. The M+1 peak (due to ~1.1% natural abundance of 13C per carbon atom) must appear at exactly m/z 214.1631 with an intensity of approximately 12.5% relative to the monoisotopic peak.

HRMS_Workflow A 1. Sample Prep (0.1% FA in MeOH) B 2. ESI(+) Soft Ionization A->B C 3. Ion Desolvation [M+H]+ Formation B->C D 4. Mass Analyzer (Orbitrap/TOF) C->D E 5. Exact Mass m/z 213.1598 D->E

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

While HRMS confirms the formula, NMR confirms the structural integrity and the presence of the intact Boc group.

  • Solvent Selection: Use DMSO-d6 rather than CDCl₃. The HCl salt exhibits poor solubility in non-polar chlorinated solvents, which can lead to artificial line broadening and poor signal-to-noise ratios.

  • Acquisition: Acquire a 1D 1 H NMR spectrum at 400 MHz or 600 MHz at 298 K.

  • Self-Validating Integration:

    • Set the distinct, sharp singlet of the tert-butyl group (~1.40 ppm) to an integration of exactly 9.00 .

    • The complex multiplets corresponding to the spirocyclic core (cyclopropane and pyrrolidine methylenes) must integrate to exactly 10.00 .

    • If the ratio deviates (e.g., the spiro signals integrate to >10 relative to the Boc group), it quantitatively indicates partial Boc-deprotection has occurred during storage.

Sources

Foundational

An In-depth Technical Guide to (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid

A Keystone Intermediate in Modern Antiviral Drug Development Authored by: A Senior Application Scientist Executive Summary: The landscape of antiviral therapeutics is continually evolving, demanding access to complex and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Keystone Intermediate in Modern Antiviral Drug Development

Authored by: A Senior Application Scientist

Executive Summary:

The landscape of antiviral therapeutics is continually evolving, demanding access to complex and stereochemically defined molecular scaffolds. This guide addresses the frequently searched topic of "5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride," a term that, while prevalent, is chemically ambiguous and does not correspond to a readily identifiable substance with a specific CAS Registry Number. Our investigation reveals that this query likely refers to a class of Boc-protected azaspiro[2.4]heptane derivatives, which are of significant interest to the pharmaceutical industry.

This whitepaper, therefore, pivots to an in-depth analysis of the most relevant and well-documented member of this chemical family: (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS Registry Number: 1129634-44-1 ). This specific enantiomer is a critical building block in the industrial synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[1][2][3][4][5]

Herein, we provide a comprehensive technical overview intended for researchers, scientists, and drug development professionals. We will dissect the molecule's nomenclature, physicochemical properties, and, most critically, its enantioselective synthesis and subsequent application. The protocols and mechanistic discussions are grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.

Nomenclature and Structural Elucidation

The precise identification of chemical entities is paramount in research and development. The target of this guide, while often referred to by various synonyms, is most accurately described by its IUPAC name and CAS Registry Number.

Chemical Identity
  • CAS Registry Number: 1129634-44-1[4][5][6]

  • IUPAC Name: (6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid[4][6]

  • Common Synonyms: (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid

  • Molecular Formula: C₁₂H₁₉NO₄[4]

  • Molecular Weight: 241.28 g/mol [4]

The structure features a spirocyclic system where a cyclopropane ring and a pyrrolidine ring share a single carbon atom.[4] The nitrogen of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, and the adjacent carbon at position 6 holds a carboxylic acid moiety. The specified (S)-stereochemistry at this chiral center is crucial for its biological activity in the context of Ledipasvir.[4]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is essential for handling, formulation, and reaction design.

PropertyValueSource
Appearance White to off-white solid/powder[7]
Melting Point 94–95 °C[1]
Optical Rotation [α]D²⁵ = -23.5 (c 1.00, MeOH)[1]
Boiling Point (Predicted) 377.4 ± 35.0 °C at 760 mmHg[2]
Density (Predicted) 1.23 ± 0.1 g/cm³[2]
pKa (Predicted) 4.04 ± 0.20[2]
Storage Temperature 2–8 °C[2]

Enantioselective Synthesis: A Mechanistic Perspective

The synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid with high enantiopurity is a key challenge, often addressed through asymmetric catalysis. The following section details a scientifically vetted, multi-step synthesis adapted from the peer-reviewed literature, providing both the "how" and the "why" behind the procedural choices.[1]

Synthetic Pathway Overview

The described synthesis employs a phase-transfer catalyzed double allylic alkylation of a glycine-derived imine, followed by a series of transformations to yield the target molecule.[1] This approach is notable for its efficiency and control of stereochemistry.

Synthetic_Pathway cluster_0 Phase-Transfer Catalysis cluster_1 Cyclopropanation cluster_2 Final Steps GlycineImine Glycine-derived Imine (7) MethyleneProlinate tert-butyl (S)-4-methyleneprolinate (12) GlycineImine->MethyleneProlinate Double Allylic Alkylation (Toluene/50% KOH) AllylicDibromide Allylic Dibromide (10) AllylicDibromide->MethyleneProlinate Double Allylic Alkylation (Toluene/50% KOH) Catalyst {Chinchonidine-derived Catalyst} Catalyst->MethyleneProlinate Double Allylic Alkylation (Toluene/50% KOH) Intermediate13 Intermediate (13) MethyleneProlinate->Intermediate13 1. Simmons-Smith Reaction (CH₂I₂, Et₂Zn, DCM) Intermediate14 tert-butyl ester (14) Intermediate13->Intermediate14 2. Deprotection & Boc Protection (TFA, then Boc₂O, Et₃N) FinalProduct (S)-5-(tert-Butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid (1) Intermediate14->FinalProduct 3. Saponification (KOH, MeOH/THF/H₂O)

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

The following protocol is a representation of a common synthetic route. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Step 1: Synthesis of tert-butyl (S)-4-methyleneprolinate (12)

  • Rationale: This key step establishes the initial stereocenter through a phase-transfer catalyzed reaction. The chiral catalyst directs the approach of the electrophile to one face of the nucleophilic glycine equivalent.

  • Procedure:

    • To a stirred solution of the glycine-derived imine (1.0 equiv) and a chinchonidine-derived catalyst (0.1 equiv) in toluene, add a 50% aqueous solution of potassium hydroxide.

    • Add allylic dibromide (1.1 equiv) dropwise at room temperature.

    • Stir vigorously for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Cyclopropanation to form Intermediate (13)

  • Rationale: The Simmons-Smith reaction is a classic method for converting alkenes to cyclopropanes. It involves an organozinc carbenoid that adds stereospecifically to the double bond.

  • Procedure:

    • Dissolve tert-butyl (S)-4-methyleneprolinate (12) in dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add a solution of diethylzinc (Et₂Zn) (2.2 equiv) dropwise, followed by diiodomethane (CH₂I₂) (2.2 equiv).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with DCM, wash the combined organic layers with brine, dry, and concentrate.

Step 3: Deprotection and Boc Protection to yield tert-butyl ester (14)

  • Rationale: The initial protecting group on the glycine imine is removed under acidic conditions, and the more stable Boc protecting group is installed to facilitate the final hydrolysis step and ensure stability.

  • Procedure:

    • Dissolve the crude intermediate from the previous step in DCM and treat with trifluoroacetic acid (TFA) to remove the initial protecting group.

    • After completion, neutralize the reaction and add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) and triethylamine (Et₃N) (2.5 equiv).

    • Stir for 24 hours at room temperature.

    • Perform an aqueous workup and purify by flash chromatography to yield the tert-butyl ester (14).

Step 4: Saponification to the Final Product (1)

  • Rationale: The final step is a base-catalyzed hydrolysis (saponification) of the tert-butyl ester to the desired carboxylic acid.

  • Procedure:

    • Dissolve the ester (14) in a mixture of methanol, tetrahydrofuran (THF), and water.

    • Add a 50% aqueous solution of potassium hydroxide.

    • Stir at room temperature for 24 hours.[1]

    • Remove the organic solvents under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2 with 2M HCl.[1]

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product.[1]

    • Purification can be achieved by flash chromatography or recrystallization.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[1]

Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃)Shows a mixture of rotamers (approx. 6:4). Key signals: δ 10.64 (br s, 1H, COOH), 4.50 (m, 1H), 1.48 & 1.44 (s, 9H, Boc), 0.61 (m, 4H, cyclopropyl).
¹³C NMR (101 MHz, CDCl₃)Key signals: δ 178.6, 176.1 (COOH), 155.8, 154.0 (C=O, Boc), 81.1, 80.5 (quaternary C, Boc), 59.5 (chiral C), 28.5, 28.4 (CH₃, Boc), 20.7, 20.2, 13.2, 11.8, 9.4, 8.0 (spiro & cyclopropyl C).
FT-IR (ATR)ν (cm⁻¹): 2967, 2929, 2872, 1717, 1625, 1432, 1365, 1176, 1144, 1116.
HPLC Chiral HPLC is required to determine enantiomeric excess (ee). An analytical sample can be prepared for this purpose.[1]
Quality Control Workflow

A self-validating quality control system ensures the reliability of each synthesized batch.

QC_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Crude Product TLC_Check Initial Purity Check (TLC) Start->TLC_Check Purification Purification (Flash Chromatography / Recrystallization) TLC_Check->Purification Identity_Confirmation Identity Confirmation Purification->Identity_Confirmation H_NMR ¹H NMR Identity_Confirmation->H_NMR C_NMR ¹³C NMR Identity_Confirmation->C_NMR MS Mass Spectrometry Identity_Confirmation->MS FTIR FT-IR Identity_Confirmation->FTIR Purity_Quantification Purity Quantification (HPLC/qNMR) Stereo_Confirmation Stereochemical Integrity (Chiral HPLC & Optical Rotation) Purity_Quantification->Stereo_Confirmation Final_QC Final QC Approval Stereo_Confirmation->Final_QC H_NMR->Purity_Quantification C_NMR->Purity_Quantification MS->Purity_Quantification FTIR->Purity_Quantification

Caption: A typical quality control workflow.

Application in Drug Discovery: The Synthesis of Ledipasvir

The primary application driving the demand for (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is its use as a key intermediate in the synthesis of Ledipasvir, a cornerstone therapy for Hepatitis C.[1][2][5]

Role in the Ledipasvir Scaffold

This spirocyclic amino acid forms a rigid, conformationally constrained core within the Ledipasvir molecule. This structural feature is critical for its high-affinity binding to the HCV NS5A protein, thereby inhibiting viral replication.

General Synthetic Logic

The synthesis of Ledipasvir involves the coupling of this spirocyclic core with other key fragments. The carboxylic acid and the Boc-protected amine serve as handles for subsequent amide bond formations.

Ledipasvir_Synthesis Spiro_Core (S)-5-Boc-5-azaspiro[2.4] heptane-6-carboxylic acid Fragment_A {Fragment A (Valine derivative)} Spiro_Core->Fragment_A Amide Coupling 1 (e.g., HATU, DIPEA) Fragment_B {Fragment B (Biphenylimidazole moiety)} Fragment_A->Fragment_B Amide Coupling 2 (After Boc deprotection) Ledipasvir Ledipasvir Fragment_B->Ledipasvir Final Assembly

Caption: Simplified logic of Ledipasvir assembly.

The Boc group is typically removed under acidic conditions (e.g., with HCl or TFA) to free the secondary amine, which is then coupled to another carboxylic acid-containing fragment. The carboxylic acid of the spirocyclic core is activated and coupled to an amine-containing fragment. This modular approach allows for the efficient construction of the complex Ledipasvir molecule.

Conclusion

While the initial query for "5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride" leads to an ambiguous chemical space, the underlying interest points to a class of constrained spirocyclic amino acids vital to modern drug discovery. This guide has established that (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS: 1129634-44-1) is a highly relevant and well-characterized compound within this family. Its role as a non-natural amino acid analogue provides a rigid scaffold that is instrumental in the efficacy of NS5A inhibitors like Ledipasvir. The detailed synthetic protocols and analytical benchmarks provided herein serve as a valuable resource for researchers engaged in the synthesis of complex pharmaceutical intermediates and the development of novel therapeutics.

References

  • López, B., Bartra, M., Berenguer, R., Ariza, X., Garcia, J., Gómez, R., ... & Ramesar, X. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]

  • PubChem. (n.d.). (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • LookChem. (n.d.). (S)-5-BOC-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID. Retrieved March 26, 2026, from [Link]

  • Google Patents. (n.d.). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • PharmaCompass. (n.d.). 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid. Retrieved March 26, 2026, from [Link]

  • Tradeindia. (n.d.). (S)-5-(Tert-Butoxycarbonyl)-5-Azaspiro(2.4)Heptane-6-Carboxylic Acid. Retrieved March 26, 2026, from [Link]

  • PubMed. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. Molecules, 25(23), 5644. [Link]

Sources

Exploratory

Technical Whitepaper: Toxicological Profiling and Safe Handling Protocols for 5-(Boc-aMino)-5-aza-spiroheptane hydrochloride

Technical Whitepaper: Toxicological Profiling and Safe Handling Protocols for 5-(Boc-aMino)-5-aza-spiro[1]heptane hydrochloride Executive Summary & Structural Significance Spirocyclic amines, specifically derivatives of...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Toxicological Profiling and Safe Handling Protocols for 5-(Boc-aMino)-5-aza-spiro[1]heptane hydrochloride

Executive Summary & Structural Significance

Spirocyclic amines, specifically derivatives of the 5-azaspiro[1]heptane scaffold, are cornerstone intermediates in contemporary drug discovery. Their unique rigid geometry restricts peptide backbone conformation, a critical parameter for enhancing target binding affinity. This structural motif is heavily utilized in the synthesis of antiviral agents, notably the HCV NS5A inhibitor Ledipasvir (2)[2], as well as in the development of broad-spectrum fluoroquinolone antibiotics targeting respiratory pathogens (3)[3].

The compound 5-(Boc-aMino)-5-aza-spiro[1]heptane hydrochloride (and its positional isomers) presents a unique handling challenge in the laboratory. It combines a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group with a hygroscopic hydrochloride salt, resulting in a reactive intermediate that requires stringent safety and validation protocols (1)[1].

Physicochemical & Toxicological Profiling

Understanding the toxicological profile of this compound requires analyzing its structural components. According to standardized safety data for this class of spirocyclic hydrochlorides (4)[4], the compound is classified under several Global Harmonized System (GHS) hazard categories.

Property / HazardClassification / DataMechanistic Causality
Physical State Solid (Powder)Prone to aerosolization and static charge buildup during transfer.
Acute Toxicity (Oral) Category 4 (H302)The spirocyclic amine core is biologically active and can interact with off-target receptors if systemically absorbed.
Skin Irritation Category 2 (H315)The HCl salt dissociates in the presence of dermal moisture, creating a localized acidic microenvironment. The Boc group enhances lipid solubility, facilitating stratum corneum penetration.
Eye Irritation Category 2A (H319)Direct contact with mucosal membranes causes rapid pH shifts and protein denaturation.
Respiratory Irritation Category 3 (H335)Inhalation of fine particulates leads to immediate dissociation of HCl in the respiratory tract mucosa.

Causality in Toxicity: The "Why" Behind the Hazards

The toxicity of 5-(Boc-aMino)-5-aza-spiro[1]heptane hydrochloride is not merely a function of its active functional groups, but rather the synergistic effect of its physical state and chemical properties. The hydrochloride salt is inherently hygroscopic. When exposed to ambient humidity, it absorbs moisture, which facilitates the dissociation of the HCl molecule. If this occurs on the skin or in the respiratory tract, it generates a highly localized acidic microenvironment, leading to the H315 and H335 hazard classifications (4)[4]. Furthermore, the bulky, lipophilic Boc group increases the partition coefficient (LogP) of the molecule compared to the free amine, artificially enhancing its ability to cross lipid bilayers and cause deeper tissue irritation.

G A 5-(Boc-aMino)-5-aza-spiro[2.4]heptane HCl B Hygroscopic Moisture Absorption A->B Exposure to Air E Inert Atmosphere Handling A->E Mitigated by C Localized Acidic Microenvironment B->C Dissociation of HCl D Mucosal/Dermal Irritation (H315/H319) C->D Tissue Contact E->A Stabilizes

Fig 1. Mechanistic pathway of HCl-mediated tissue irritation and mitigation.

Self-Validating Experimental Protocols

To mitigate these risks, researchers must employ self-validating handling systems. A self-validating protocol ensures that the success or failure of a safety measure is immediately observable to the operator.

Protocol A: Precision Weighing and Transfer under Inert Atmosphere
  • Objective: Prevent exposure to aerosolized dust and atmospheric moisture.

  • Causality: Static charge on the dry HCl salt powder causes particles to repel each other and become airborne. Atmospheric moisture leads to rapid degradation and increased contact toxicity.

  • Step-by-Step Methodology:

    • Preparation: Ground the analytical balance and activate an anti-static ionizer within a ductless fume hood or glovebox.

    • PPE Selection: Don nitrile gloves (minimum 0.11 mm thickness) for standard handling. If handling in solution with dichloromethane (DCM), switch to heavier butyl rubber gloves, as nitrile offers poor resistance to chlorinated solvents.

    • Dispensing: Tare a conductive, anti-static weigh boat. Dispense the required mass using a grounded stainless-steel spatula.

    • Transfer: Immediately transfer the solid to a dry, argon-purged reaction flask.

    • Self-Validation Step: Seal the flask and observe the powder behavior. If the powder remains free-flowing, moisture exclusion was successful. If visual clumping or adherence to the flask walls occurs, an atmospheric moisture breach has happened, indicating the sample has begun absorbing water and dissociating HCl.

Protocol B: Controlled Boc-Deprotection and Reaction Validation
  • Objective: Safely remove the Boc protecting group while managing toxic gas evolution.

  • Causality: Boc deprotection requires strongly acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane). This reaction quantitatively releases isobutylene gas and carbon dioxide, which can cause dangerous pressure buildup if not properly vented.

  • Step-by-Step Methodology:

    • Suspension: Suspend the protected spirocycle in anhydrous DCM at 0°C under an argon atmosphere.

    • Acid Addition: Add trifluoroacetic acid (TFA) dropwise to achieve a 1:1 v/v ratio with DCM.

    • Venting: Attach a mineral oil bubbler to the reaction manifold to safely vent the evolved isobutylene and CO2 gases into the fume hood exhaust.

    • Incubation: Stir the mixture for 2 hours, allowing it to slowly warm to ambient temperature.

    • Self-Validation Step: Monitor the bubbler. The active bubbling of gas serves as a real-time kinetic indicator of the deprotection reaction. The cessation of bubbling indicates the reaction is nearing completion. Validate complete conversion via TLC (using a ninhydrin stain to detect the newly liberated primary amine); the total disappearance of the UV-active, lipophilic starting material confirms the protocol's success.

Workflow Step1 Weighing (Anti-static) Step2 Dissolution in DCM Step1->Step2 Transfer Step3 Addition of TFA (0°C) Step2->Step3 Cooling Step4 CO2/Isobutylene Evolution Step3->Step4 Deprotection Step5 TLC/HPLC Validation Step4->Step5 Reaction Complete

Fig 2. Self-validating workflow for controlled Boc-deprotection.

References

  • Title: SAFETY DATA SHEET - CymitQuimica Source: cymitquimica.com URL: 4

  • Title: 5-Azaspiro[1]heptane hydrochloride | 3659-21-0 - MilliporeSigma Source: sigmaaldrich.com URL: 1

  • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid - MDPI Source: mdpi.com URL: 2

  • Title: Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens(1) - ACS Publications Source: acs.org URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis Protocol for Boc-Protected 5-Azaspiroheptane Derivatives

Application Note: High-Yield Synthesis Protocol for Boc-Protected 5-Azaspiro[1]heptane Derivatives Target Compound: 5-(Boc-amino)-5-azaspiro[1]heptane hydrochloride (and related structural analogues) Application: Advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis Protocol for Boc-Protected 5-Azaspiro[1]heptane Derivatives

Target Compound: 5-(Boc-amino)-5-azaspiro[1]heptane hydrochloride (and related structural analogues) Application: Advanced Pharmaceutical Intermediates (APIs) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Introduction & Mechanistic Rationale

Non-natural amino acids, particularly conformationally restricted proline analogues like the 5-azaspiro[1]heptane scaffold, have become indispensable building blocks in modern medicinal chemistry[2]. The integration of a spiro-fused cyclopropane ring onto a pyrrolidine core severely restricts the conformational flexibility of the peptide backbone. This rigidification is a proven strategy to enhance target binding affinity, improve membrane permeability, and increase metabolic stability against proteolysis[2].

This specific scaffold is a critical structural element in several high-profile therapeutics, most notably Ledipasvir , a potent non-structural protein 5A (NS5A) inhibitor used to treat Hepatitis C[3], and Sitafloxacin , a broad-spectrum fluoroquinolone antibiotic[4].

Causality in Experimental Design

To achieve the stringent stereochemical requirements of pharmaceutical-grade intermediates, this protocol utilizes a Phase-Transfer Catalysis (PTC) approach[5].

  • Why PTC? Traditional chiral pool syntheses often require lengthy, low-yielding sequences. By utilizing a cinchonidine-derived chiral catalyst, we can achieve a highly enantioselective one-pot double allylic alkylation of a simple glycine imine. This establishes the chiral center of the pyrrolidine ring with high enantiomeric excess (ee) early in the synthesis[5].

  • Why the Boc Group? The tert-butyloxycarbonyl (Boc) protecting group is selected for its orthogonal stability. It withstands the highly reactive carbenoid intermediates generated during the subsequent Simmons-Smith cyclopropanation and can be cleanly cleaved or manipulated later using anhydrous hydrochloric acid to yield a highly crystalline, shelf-stable hydrochloride salt[2].

Synthetic Workflow

G GlycineImine Glycine Imine Derivative PTC Phase-Transfer Catalysis (Cinchonidine Catalyst) GlycineImine->PTC Alkylation (Base/Solvent) MethyleneProline (S)-4-Methyleneproline Scaffold PTC->MethyleneProline Enantioselective Ring Closure Cyclopropanation Cyclopropanation (Simmons-Smith) MethyleneProline->Cyclopropanation Exocyclic C=C Reacts SpiroScaffold Boc-Protected Spiro[2.4]heptane Cyclopropanation->SpiroScaffold Spiro Ring Formation SaltForm HCl Salt Formation (Anhydrous) SpiroScaffold->SaltForm HCl in Ether/Dioxane FinalProduct Target API Intermediate (Hydrochloride Salt) SaltForm->FinalProduct Precipitation & Filtration

Workflow for the enantioselective synthesis of the 5-azaspiro[1]heptane scaffold.

Quantitative Data & Reagent Summary

The following table summarizes the optimized stoichiometric ratios and expected outcomes for the critical transformations in this protocol, ensuring a self-validating system for process scale-up.

Reaction StepKey ReagentEquivalentsTemp (°C)Time (h)Expected YieldPurity / ee
1. Asymmetric Alkylation Glycine Imine1.00 to 251882 - 85%>95% ee
2-(Bromomethyl)-3-chloropropene1.2
Cinchonidine Catalyst0.1 (10 mol%)
2. Cyclopropanation (S)-4-Methyleneproline deriv.1.0-10 to 01275 - 80%>98% (dr)
Diethylzinc ( ZnEt2​ )3.0
Diiodomethane ( CH2​I2​ )6.0
3. Salt Formation Boc-azaspiro[1]heptane1.00 to 52>90%>99% (HPLC)
Anhydrous HCl (4M in Dioxane)2.5

Step-by-Step Experimental Protocol

Caution: All reactions involving organozinc reagents and highly reactive alkylating agents must be performed under an inert atmosphere (Argon or Nitrogen) using rigorously dried solvents.

Step 1: Enantioselective Synthesis of the (S)-4-Methyleneproline Scaffold
  • Preparation: Charge a flame-dried, round-bottom flask with the glycine imine derivative (1.0 equiv) and the cinchonidine-derived phase-transfer catalyst (10 mol%)[5].

  • Solvent Addition: Dissolve the mixture in anhydrous toluene (10 mL/mmol) and cool the reaction vessel to 0 °C using an ice-water bath.

  • Alkylation: Slowly add 2-(bromomethyl)-3-chloropropene (1.2 equiv) dropwise via syringe.

  • Base Addition: Introduce solid Cs2​CO3​ (3.0 equiv) in a single portion. Remove the ice bath and allow the reaction to stir vigorously at room temperature for 18 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the (S)-4-methyleneproline derivative.

Step 2: Cyclopropanation via Simmons-Smith Reaction
  • Activation: In a separate, rigorously dried flask under Argon, dissolve the (S)-4-methyleneproline derivative (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to -10 °C.

  • Carbenoid Generation: Carefully add a 1.0 M solution of diethylzinc in hexanes (3.0 equiv). Stir for 15 minutes, then add diiodomethane (6.0 equiv) dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temperature below 0 °C to prevent decomposition.

  • Spiro-fusion: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The exocyclic double bond undergoes stereospecific cyclopropanation to form the spiro[1]heptane system[2].

  • Quench & Extract: Carefully quench with saturated aqueous NaHCO3​ . Filter the resulting biphasic mixture through a pad of Celite to remove zinc salts. Extract the aqueous layer with DCM, dry the organics over Na2​SO4​ , and concentrate.

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified Boc-protected 5-azaspiro[1]heptane derivative in a minimal amount of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

  • Acidification: Cool the solution to 0 °C. Slowly add a 4.0 M solution of anhydrous HCl in dioxane (2.5 equiv).

  • Precipitation: Stir the mixture at 0 °C for 2 hours. A white crystalline precipitate of the target 5-(Boc-amino)-5-azaspiro[1]heptane hydrochloride salt will form.

  • Isolation: Filter the solid under a stream of nitrogen, wash with cold anhydrous ether (2 × 5 mL), and dry under high vacuum to afford the final API intermediate as a highly pure, free-flowing white powder.

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid. Source: Molecules (MDPI), 2020. URL:[Link]

  • Synthesis and Characterization of Sitafloxacin. Source: Asian Journal of Chemistry, 2014. URL:[Link]

  • Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. Source: Journal of Medicinal Chemistry (ACS Publications), 2013. URL:[Link]

Sources

Application

How to dissolve 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride for in vitro assays

An authoritative guide on the dissolution and handling of 5-(Boc-amino)-5-aza-spiro[1]heptane hydrochloride for in vitro applications. This document synthesizes physicochemical profiling with field-proven methodologies t...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on the dissolution and handling of 5-(Boc-amino)-5-aza-spiro[1]heptane hydrochloride for in vitro applications. This document synthesizes physicochemical profiling with field-proven methodologies to ensure structural integrity and assay reproducibility.

Executive Summary & Solubilization Dynamics

5-(Boc-amino)-5-aza-spiro[1]heptane hydrochloride is a conformationally rigid spirocyclic building block featuring a tert-butoxycarbonyl (Boc)-protected hydrazine/amino moiety. In drug discovery and in vitro biochemical assays, the accurate solubilization of such compounds is critical.

While the hydrochloride salt formulation theoretically imparts aqueous solubility, the presence of the bulky, highly lipophilic Boc protecting group significantly increases the molecule's hydrophobicity. Attempting to dissolve this compound directly into aqueous buffers at high concentrations often results in micelle formation or micro-precipitation. Therefore, the scientifically validated approach is to utilize anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent to disrupt the crystal lattice energy and stabilize the lipophilic domains, followed by controlled dilution into aqueous assay media[2].

Physicochemical Profiling

Understanding the quantitative properties of the compound is the first step in establishing a self-validating experimental system.

PropertyValueImplication for Handling
Chemical Name 5-(Boc-amino)-5-aza-spiro[1]heptane HClContains acid-labile Boc group; avoid strong acids during storage.
CAS Number 351369-60-3Unique identifier for sourcing and validation[3].
Molecular Formula C₁₁H₂₁ClN₂O₂Hydrochloride salt form enhances polarity compared to free base.
Molecular Weight 248.76 g/mol Critical for accurate molarity calculations.
Primary Solvent Anhydrous DMSOEnsures complete solvation of the lipophilic Boc moiety.
Storage (Solid) Room Temperature or 4°CMust be kept desiccated to prevent moisture-induced clumping[3].

Experimental Workflow: DMSO Stock Preparation

To ensure thermodynamic stability and prevent the degradation of the Boc group, stock solutions must be prepared in anhydrous, cell-culture-grade DMSO. The Boc group is highly stable to nucleophiles and bases in DMSO, but susceptible to cleavage in highly acidic microenvironments[4].

Mass-to-Volume Calculations

To prepare standard stock concentrations, use the following mass requirements per 1 mL of DMSO:

  • 10 mM Stock: Dissolve 2.49 mg in 1.0 mL DMSO.

  • 50 mM Stock: Dissolve 12.44 mg in 1.0 mL DMSO.

Step-by-Step Methodology
  • Thermal Equilibration: Before opening the reagent vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: This prevents atmospheric condensation on the hygroscopic hydrochloride powder, which would introduce water into the DMSO stock and cause downstream precipitation.

  • Weighing: Using a calibrated analytical balance, accurately weigh the desired mass (e.g., 2.49 mg) into a sterile, amber microcentrifuge tube. Amber tubes protect the compound from potential photo-degradation over long-term storage.

  • Solubilization: Add the calculated volume of anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate the tube in a room-temperature water bath for 2–5 minutes. Causality: Sonication provides the kinetic energy required to fully overcome the lattice energy of the spirocyclic core.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 50 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce ambient moisture and compromise the Boc group's integrity.

StockPrep A Solid Compound (Equilibrate to RT) B Anhydrous DMSO (Add 1 mL / 2.49 mg) A->B Weigh C Vortex & Sonicate (Disrupt Lattice) B->C Solubilize D 10 mM Master Stock (Clear Solution) C->D Visual Check E Single-Use Aliquots (Store at -20°C) D->E Prevent Thaw/Freeze

Caption: Workflow for preparing and stabilizing a 10 mM DMSO stock solution.

Experimental Workflow: Aqueous Dilution for In Vitro Assays

When transitioning from the organic stock to an aqueous assay environment (e.g., PBS, HEPES, or DMEM), the sudden shift in dielectric constant can cause the lipophilic Boc-protected compound to crash out of solution[5].

Step-by-Step Methodology
  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity, as DMSO freezes at 18.5°C and concentration gradients can form during thawing.

  • Pre-warming Media: Pre-warm the target aqueous buffer or cell culture media to 37°C. Causality: Diluting into cold aqueous media drastically reduces the thermodynamic solubility limit, triggering immediate precipitation.

  • Intermediate Dilution (Optional but Recommended): If the final assay concentration is high (>100 µM), perform an intermediate 1:10 dilution in pure DMSO or a 50/50 DMSO/Buffer mix before the final dilution.

  • Final Addition: Add the compound solution dropwise to the vigorously stirring/swirling aqueous media.

  • Vehicle Control: Always prepare a vehicle control containing the exact same final percentage of DMSO without the compound[6].

Critical Thresholds for Cell-Based Assays

Ensure the final DMSO concentration in the assay well remains ≤ 0.1% to 0.5% (v/v) . Concentrations exceeding 0.5% can induce solvent-mediated cytotoxicity, alter membrane permeability, and confound assay readouts[7].

AssayIntegration N1 Thawed 10 mM Stock (in 100% DMSO) N2 Intermediate Dilution (Optional, in DMSO) N1->N2 Serial Dilution N3 Pre-warmed Aqueous Media (37°C, pH 7.4) N1->N3 Direct Dropwise Addition N5 Strong Acids (e.g., TFA) (Avoid unless deprotecting) N1->N5 Causes Boc Cleavage N2->N3 Dropwise Addition N4 In Vitro Assay Well (Final DMSO ≤ 0.5%) N3->N4 Apply to Cells/Enzymes

Caption: Thermodynamic stability and dilution logic for in vitro assay integration.

Troubleshooting & Quality Control

  • Observation: The solution turns cloudy upon addition to the aqueous buffer.

    • Causality: The compound has precipitated due to "solvent shock."

    • Resolution: Discard the cloudy mixture. Repeat the dilution by pre-warming the aqueous buffer to 37°C and adding the DMSO stock much slower with continuous agitation. Alternatively, utilize an intermediate dilution step[5].

  • Observation: The compound degrades over time in the DMSO stock.

    • Causality: The DMSO may have absorbed atmospheric water, creating a mildly acidic environment (due to the HCl salt) that slowly cleaves the Boc group over weeks at room temperature.

    • Resolution: Strictly use anhydrous DMSO, store aliquots at -20°C, and do not reuse thawed aliquots.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines Source: ACS Organic Process Research & Development URL:[Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of 5-(Boc-amino)-5-aza-spiro[2.4]heptane Hydrochloride

Introduction Spirocyclic scaffolds are privileged structural motifs in modern medicinal chemistry, prized for their ability to introduce three-dimensional complexity and fine-tune the physicochemical properties of drug c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spirocyclic scaffolds are privileged structural motifs in modern medicinal chemistry, prized for their ability to introduce three-dimensional complexity and fine-tune the physicochemical properties of drug candidates.[1][2] Specifically, azaspirocycles like 5-aza-spiro[2.4]heptane serve as valuable building blocks in the synthesis of a wide range of biologically active molecules, including potent antiviral agents.[3][4][5] The target molecule, 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride, is a key intermediate where the amine functionality is masked with a tert-butoxycarbonyl (Boc) protecting group. This strategy is essential for multi-step syntheses, preventing unwanted side reactions.[6][7][8] The final hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties, which are critical for pharmaceutical manufacturing.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing of this important intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety imperatives, and critical parameters that must be controlled to ensure a robust, safe, and reproducible manufacturing process.

Overall Synthetic Strategy

The manufacturing process is a two-step sequence starting from the readily available 5-azaspiro[2.4]heptane.

  • Boc-Protection: The secondary amine of the spirocycle is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is highly efficient and selective for the amine.

  • Hydrochloride Salt Formation and Crystallization: The Boc-protected intermediate is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently isolated via crystallization to yield a product with high purity and desirable physical characteristics.

dot graph "synthetic_strategy" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded", fontname="Helvetica", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

} caption: High-level overview of the two-step synthetic process.

Process Safety: The Foundation of Scale-Up

Transitioning a chemical synthesis from the laboratory to a manufacturing plant introduces significant safety challenges that must be rigorously addressed.[10][11] The hazards associated with flammable solvents, energetic reagents, and exothermic reactions are amplified at scale.[12] A thorough process safety assessment is not merely a regulatory hurdle; it is a prerequisite for safe and successful manufacturing.[13]

Key Hazards & Mitigation Strategies:

  • Di-tert-butyl Dicarbonate (Boc₂O) Hazards: Boc₂O is a flammable solid with a low melting point (22-24 °C) and is fatal if inhaled.[14][15][16][17] Its vapors can form explosive mixtures with air.[18] It also decomposes upon heating, which can lead to pressure buildup in sealed containers.

    • Mitigation: Always handle Boc₂O in a well-ventilated area (fume hood or closed system).[14] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[15] Store in a cool, dry place away from heat sources.[16]

  • Exothermic Reactions: Both the Boc-protection step and the acid-base neutralization during salt formation are exothermic.[10] Without adequate cooling capacity, an uncontrolled increase in temperature (a "runaway reaction") can occur, leading to solvent boiling, over-pressurization, and potentially, reactor failure.[10][11][13][19]

    • Mitigation: Reaction calorimetry studies (e.g., using RC1 or a similar instrument) must be performed to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is crucial for ensuring the plant's cooling systems can handle the heat load.[12] Reagents like Boc₂O and HCl should be added at a controlled rate to manage the rate of heat evolution.[20][21]

  • Flammable Solvents: Solvents like Tetrahydrofuran (THF), acetone, and isopropanol (IPA) are flammable.

    • Mitigation: Manufacturing should be conducted in an inert atmosphere (e.g., nitrogen blanket) to prevent the formation of flammable vapor-air mixtures. All electrical equipment must be appropriately rated for use in a flammable environment.

Detailed Manufacturing Protocol

This protocol is designed for a kilogram-scale production campaign. All operations should be conducted in accordance with site-specific safety procedures and cGMP guidelines.

Part 1: Synthesis of tert-butyl (5-azaspiro[2.4]heptan-5-yl)carbamate

Rationale: This step introduces the acid-labile Boc protecting group. Triethylamine is used as a base to neutralize the in-situ generated carbonic acid by-product. Tetrahydrofuran (THF) is chosen as the solvent due to its good solvating properties for both the starting material and reagents.

Equipment:

  • Appropriately sized glass-lined steel reactor with overhead agitation, temperature control (heating/cooling jacket), and a nitrogen inlet.

  • Addition vessel for the Boc₂O solution.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Equivalents
5-Azaspiro[2.4]heptane97.1610.0102.91.0
Di-tert-butyl dicarbonate (Boc₂O)218.2523.6108.11.05
Triethylamine (TEA)101.1911.5113.61.1
Tetrahydrofuran (THF)-100 L--
Saturated aq. NaHCO₃-50 L--
Brine (Saturated aq. NaCl)-50 L--
Anhydrous Sodium Sulfate-5 kg--

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the reactor with 5-azaspiro[2.4]heptane (10.0 kg, 1.0 eq) and Tetrahydrofuran (80 L). Begin agitation.

  • Base Addition: Add triethylamine (11.5 kg, 1.1 eq) to the reactor. A slight exotherm may be observed.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (23.6 kg, 1.05 eq) in THF (20 L) in the addition vessel. Add this solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature between 20-25 °C using the cooling jacket.

  • Reaction Monitoring: Stir the reaction mixture at 20-25 °C for 4-6 hours. Monitor the reaction progress by a suitable in-process control (IPC) such as HPLC or GC-MS until consumption of the starting material is complete.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

    • Add water (50 L) and ethyl acetate (80 L). Stir vigorously for 15 minutes.

    • Allow the layers to separate and transfer the lower aqueous layer to a separate vessel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (50 L) and brine (50 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (5-azaspiro[2.4]heptan-5-yl)carbamate as an oil or low-melting solid. The crude product is typically of sufficient purity (>95%) to be used directly in the next step.

Part 2: Formation and Crystallization of 5-(Boc-amino)-5-aza-spiro[2.4]heptane Hydrochloride

Rationale: The hydrochloride salt is formed to provide a stable, crystalline solid that is easy to handle and purify. Acetone is often a good solvent for this transformation as the free base is soluble, while the resulting hydrochloride salt has limited solubility, facilitating its precipitation.[22] Using aqueous HCl can be a safer and more cost-effective alternative to gaseous HCl on a large scale.[22][23]

Equipment:

  • Glass-lined steel reactor with overhead agitation, temperature control, and nitrogen inlet.

  • Filter-dryer or centrifuge for product isolation.

  • Vacuum oven.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Equivalents
Crude Boc-protected intermediate212.30(from Part 1)~102.91.0
Acetone-150 L--
Concentrated HCl (37% aq.)36.4610.7108.01.05

Procedure:

  • Dissolution: Charge the crude tert-butyl (5-azaspiro[2.4]heptan-5-yl)carbamate to the reactor. Add acetone (150 L) and stir until a clear solution is obtained.

  • Salt Formation: Cool the solution to 10-15 °C. Slowly add concentrated hydrochloric acid (10.7 kg, 1.05 eq) over 1-2 hours, maintaining the temperature below 25 °C. The product will begin to precipitate during the addition.

  • Crystallization & Maturation: Once the HCl addition is complete, slowly cool the resulting slurry to 0-5 °C over 2-3 hours. Hold the slurry at this temperature with gentle agitation for an additional 2-4 hours to ensure complete crystallization (maturation).

  • Isolation: Isolate the crystalline product by filtration using a filter-dryer or centrifuge.

  • Washing: Wash the filter cake with cold (0-5 °C) acetone (2 x 20 L) to remove residual impurities.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved and residual solvent levels are within specification.

  • Packaging: Package the final 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride in sealed, well-labeled containers.

dot graph "manufacturing_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded", fontname="Helvetica", fontsize="10", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

} caption: Detailed workflow for the scale-up manufacturing process.

Quality Control and Analytical Specifications

Consistent quality is paramount in pharmaceutical manufacturing. The following tests are critical for ensuring the final product meets the required specifications.

TestMethodSpecificationRationale
Appearance Visual InspectionWhite to off-white crystalline solidConfirms physical form and absence of gross contamination.
Identity ¹H NMR, FTIRConforms to reference standardConfirms the chemical structure of the molecule.
Purity (Assay) HPLC≥ 98.0%Quantifies the amount of the desired compound.
Water Content Karl Fischer Titration≤ 0.5%Water can affect stability and reactivity in subsequent steps.
Chloride Content Titration / ICConforms to theory (± 2%)Confirms the correct formation of the hydrochloride salt.[24]
Residual Solvents GC-HSAcetone: ≤ 5000 ppmTHF: ≤ 720 ppmEnsures solvents used in the process are removed to safe levels.
Crystalline Form PXRDConforms to reference patternControls the solid-state properties (polymorphism) of the API intermediate.

Conclusion

The scale-up manufacturing of 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride is a straightforward two-step process that requires careful attention to process safety, particularly the management of exothermic reactions and the handling of hazardous reagents like di-tert-butyl dicarbonate. By implementing robust process controls, including reaction calorimetry for thermal hazard assessment and controlled crystallization for purification, this valuable intermediate can be produced safely and efficiently at a kilogram scale with high purity and consistency. The protocols and considerations outlined in this guide provide a solid framework for the successful transition of this synthesis from the laboratory to a manufacturing environment.

References

  • Benchchem. (2025).
  • American Chemical Society. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
  • DEKRA. (2020, August 13). Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments.
  • LaboChem. (n.d.).
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • American Chemical Society. (2015, April 29). Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor.
  • AK Scientific, Inc. (n.d.).
  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC.
  • Carl ROTH. (n.d.).
  • CSB. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
  • Scribd. (n.d.).
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • American Chemical Society. (2004, October 20). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development.
  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Organic Process Research & Development. (2026, March 20).
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • American Chemical Society. (2020, November 12). Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor.
  • Pharmaceutical Guidelines. (2011, June 24). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts.
  • Synple Chem. (n.d.).
  • Sci-Hub. (n.d.). Diversity-Oriented Synthesis of Azaspirocycles.
  • University of Glasgow. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • MDPI. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.
  • Semantic Scholar. (n.d.). Scaling continuous API synthesis from milligram to kilogram: extending the enabling benefits of micro to the plant.
  • National Institutes of Health. (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • YouTube. (2020, August 17). Route Scouting for Kilogram-Scale Manufacturing of API's - Dr Martin Strack.
  • Royal Society of Chemistry. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • American Chemical Society. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • ResearchGate. (n.d.). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • WIPO Patentscope. (2012, November 22). WO/2012/158861 PROCESSES FOR THE PREPARATION OF 5-AZASPIRO[2.
  • ResearchGate. (2026, February 7). Synthesis of Azaspiro[4.

Sources

Application

Application Note: Catalytic Strategies for the Functionalization of 5-(Boc-amino)-5-aza-spiroheptane Hydrochloride

Application Note: Catalytic Strategies for the Functionalization of 5-(Boc-amino)-5-aza-spiro[1]heptane Hydrochloride Audience: Researchers, scientists, and drug development professionals Content Type: Application Note &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Strategies for the Functionalization of 5-(Boc-amino)-5-aza-spiro[1]heptane Hydrochloride

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocols

Introduction & Scientific Rationale

In modern drug discovery, incorporating three-dimensional spirocyclic scaffolds is a proven strategy to improve metabolic stability, enhance target binding affinity, and optimize pharmacokinetic profiles compared to traditional flat aromatic rings. 5-(Boc-amino)-5-aza-spiro[1]heptane hydrochloride (CAS: 351369-60-3) is a highly versatile building block[2]. Structurally, it is an N -Boc protected hydrazine derivative of a spirocyclic pyrrolidine.

The exocyclic N -Boc hydrazine moiety serves as an excellent handle for constructing complex N−N linkages. However, functionalizing this moiety requires precise catalytic control. The presence of the hydrochloride salt and the inherent lability of the N−N bond under oxidative insertion conditions necessitate carefully optimized catalytic systems to prevent dehydrazination (cleavage of the N−N bond) and ensure high-yielding cross-couplings[3].

This application note details the causality behind catalyst selection and provides self-validating protocols for the two primary functionalization pathways: Palladium-Catalyzed Buchwald-Hartwig N-Arylation and Copper-Catalyzed Ullmann-Type Coupling .

Mechanistic Insights & Catalyst Selection

Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Direct N -arylation of N -Boc hydrazines with aryl halides is notoriously challenging due to competing side reactions, such as the reductive cleavage of the hydrazine bond.

  • Catalyst & Ligand Causality: To suppress dehydrazination, the catalytic cycle must rapidly undergo reductive elimination. This is achieved by pairing a palladium source (e.g., Pd2​(dba)3​ ) with highly electron-rich, sterically demanding biaryl phosphine ligands like XPhos or RuPhos [3]. The steric bulk forces the palladium center into a geometry that dramatically accelerates the reductive elimination step, safely expelling the N -aryl hydrazine product before degradation can occur.

  • Base Selection: Because the starting material is a hydrochloride salt, an excess of a strong, non-nucleophilic base (e.g., Cs2​CO3​ or tBuONa ) is required. The first equivalent neutralizes the HCl salt to liberate the free hydrazine, while the remaining equivalents drive the catalytic halide exchange.

Copper-Catalyzed Ullmann-Type Coupling

As a cost-effective alternative to palladium, copper-catalyzed systems are highly effective for coupling N -Boc hydrazines with aryl iodides and bromides.

  • Catalyst & Ligand Causality: Unligated copper often leads to sluggish reactions and poor yields. The addition of bidentate ligands such as 4-hydroxy-L-proline stabilizes the highly reactive Cu(I) intermediate, preventing its disproportionation into Cu(0) and Cu(II)[4]. This system operates efficiently in highly polar aprotic solvents like DMSO, which further coordinate and stabilize the transition state.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the optimized empirical conditions for the functionalization of 5-(Boc-amino)-5-aza-spiro[1]heptane based on the target electrophile.

Catalytic SystemLigand (mol%)Base (Equiv)SolventTemp (°C)Optimal Electrophile
Pd2​(dba)3​ (2-5%) XPhos (4-10%) Cs2​CO3​ (2.5)Toluene / Dioxane80–100Aryl Chlorides / Bromides
Pd(OAc)2​ (5%) RuPhos (10%) tBuONa (2.5)Toluene80–110Aryl Bromides / Triflates
CuI (5-10%) 4-Hydroxy-L-proline (20%) K2​CO3​ (2.5)DMSO50–80Aryl Iodides / Bromides
None (Acidic) NoneNone4M HCl in Dioxane25Deprotection (Boc Removal)

Visualizing the Workflows

Workflow SM 5-(Boc-amino)-5-aza- spiro[2.4]heptane HCl Pd Pd-Catalyzed Buchwald-Hartwig SM->Pd Aryl Halide Pd/Ligand Cu Cu-Catalyzed Ullmann Coupling SM->Cu Aryl Halide CuI/Ligand Acid Acid-Catalyzed Deprotection SM->Acid HCl/Dioxane Prod1 N-Aryl-N-Boc Hydrazine Pd->Prod1 Prod2 N-Aryl-N-Boc Hydrazine Cu->Prod2 Inter Free Hydrazine Intermediate Acid->Inter Prod3 Hydrazone Derivatives Inter->Prod3 Aldehyde/Ketone AcOH

Caption: Divergent catalytic functionalization workflows for the spirocyclic hydrazine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->OxAdd + Ar-X Coord Pd(II)(Ar)(N-Boc-Hydrazine)L_n Coordination & Deprotonation OxAdd->Coord + Spiro-Hydrazine + Base - Base·HX RedElim Reductive Elimination Coord->RedElim RedElim->Pd0 - N-Aryl Product

Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle for N-Boc hydrazines.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is optimized for coupling with electron-deficient or sterically hindered aryl bromides.

Step 1: Reagent Preparation (Glovebox/Inert Atmosphere)

  • To an oven-dried 10 mL microwave vial equipped with a stir bar, add 5-(Boc-amino)-5-aza-spiro[1]heptane hydrochloride (1.0 mmol, 248.8 mg).

  • Add the aryl bromide (1.2 mmol).

  • Add Pd2​(dba)3​ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).

  • Add Cs2​CO3​ (2.5 mmol, 814 mg). Causality Note: 1.0 mmol of base is consumed immediately to neutralize the HCl salt of the spirocycle; the remaining 1.5 mmol drives the catalytic cycle.

Step 2: Reaction Execution

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Inject anhydrous, degassed toluene (5.0 mL) via syringe.

  • Stir the reaction mixture at 90 °C in a pre-heated oil bath for 16 hours.

Step 3: Self-Validation Checkpoint (LC-MS)

  • Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and filter.

  • Validation: Analyze via LC-MS. The reaction is complete when the starting material mass ( m/z 213.1 [M−HCl+H]+ ) is fully consumed. The product peak should display the expected mass: [Mspiro​+Maryl​−H]+ .

Step 4: Workup and Isolation

  • Cool the mixture to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure N -aryl- N -Boc hydrazine.

Protocol B: Copper-Catalyzed Ullmann-Type Coupling

This protocol is a milder, cost-effective alternative utilizing CuI, ideal for aryl iodides.

Step 1: Reagent Preparation

  • In a round-bottom flask, combine 5-(Boc-amino)-5-aza-spiro[1]heptane hydrochloride (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol, 19.0 mg), and 4-hydroxy-L-proline (0.2 mmol, 26.2 mg).

  • Add K2​CO3​ (2.5 mmol, 345 mg).

Step 2: Reaction Execution

  • Add anhydrous DMSO (4.0 mL) and degas the mixture by bubbling Argon for 10 minutes.

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Validation: Monitor by TLC (visualized with Ninhydrin stain). The primary amine-like reactivity of the deprotected intermediate will disappear as the coupling proceeds.

Step 3: Workup

  • Quench the reaction with saturated aqueous NH4​Cl (10 mL) to complex the copper.

  • Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine ( 5×10 mL) to remove DMSO.

  • Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

References

  • Shu, S., Peng, J., Yu, M., Huang, Z., Yao, X., Huang, M., Wang, T., & Zhang, Z. (2026). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. The Journal of Organic Chemistry, 91(1), 148-157.[Link]

  • Jiang, L., Lu, X., Zhang, H., Jiang, Y., & Ma, D. (2009). CuI/4-Hydroxy-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. The Journal of Organic Chemistry, 74(12), 4542-4546.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of spirocyclic amine intermediates. This guide is specifically engineered for researchers and process chemists troubleshooting low yields in the synthesis of 5-(B...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of spirocyclic amine intermediates. This guide is specifically engineered for researchers and process chemists troubleshooting low yields in the synthesis of 5-(Boc-amino)-5-azaspiro[1]heptane hydrochloride and its structural analogues (such as the 7-amino isomers critical for quinolone antibiotics like Sitafloxacin and antivirals like Ledipasvir)[2][3].

Due to the unique ring strain of the cyclopropane moiety and the steric bulk of the spiro-fused system, standard protection and salification protocols often fail, leading to poor yields, gummy residues, or unintended deprotection.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my overall yield dropping significantly during the spirocyclization step? Causality: The formation of the spiro[1]heptane core often relies on spirocyclopropanation or double alkylation. The high s-character of the cyclopropane bonds introduces significant ring strain, making the transition state sterically demanding. If you are using a Simmons-Smith approach or a Pd-catalyzed spirocyclopropanation, competing β -hydride elimination or incomplete conversion due to catalyst poisoning is common[4]. Solution: Switch to a phase-transfer catalysis (PTC) method or utilize a highly active Palladium catalyst (e.g., Pd2​(dba)3​ with DPEphos) to suppress β -elimination and drive the zwitterionic intermediate toward cyclization[2][4].

Q2: I am losing product during the Boc-protection step. I see multiple spots on TLC. What causes this? Causality: You are likely observing a mixture of unreacted starting material, mono-Boc, and di-Boc protected species. The spirocyclic core creates a sterically hindered environment. If the pH drops below 9.0 during the addition of Boc2​O , the anhydride hydrolyzes faster than it reacts with the hindered amine. Conversely, if the reaction is pushed too hard with excess DMAP, over-protection occurs. Solution: Maintain a strict biphasic system (e.g., CH2​Cl2​ / Na2​CO3​(aq) ) to buffer the aqueous layer precisely at pH 9.5–10.0, ensuring the amine remains nucleophilic while minimizing Boc2​O hydrolysis[5].

Q3: The final hydrochloride salt formation results in a gummy, discolored residue instead of a crystalline powder. How do I fix this? Causality: Two factors are at play here: hygroscopicity and acid-lability. Spirocyclic amine hydrochlorides are notoriously hygroscopic[1]. Furthermore, forming an HCl salt of a molecule that already contains an acid-labile Boc group is a kinetic tightrope. If you use aqueous HCl or generate excess thermal energy during HCl addition, the Boc group will cleave, yielding a highly polar, gummy di-hydrochloride degradation product. Solution: You must use strictly anhydrous HCl (e.g., 1.05 equivalents of HCl in 1,4-dioxane or diethyl ether) at sub-zero temperatures, followed by immediate anti-solvent precipitation.

Part 2: Visual Diagnostics & Workflows

Workflow Start Start: Spiro[2.4]heptane Synthesis Spiro Spirocyclization (Yield < 40%?) Start->Spiro SpiroFix Optimize Catalyst & Phase Transfer Spiro->SpiroFix Yes Boc Boc Protection (Over-protection?) Spiro->Boc No SpiroFix->Boc BocFix Control pH (9-10) Biphasic System Boc->BocFix Yes Salt HCl Salt Formation (Gummy Residue?) Boc->Salt No BocFix->Salt SaltFix Anhydrous HCl/Ether Temp < 5°C Salt->SaltFix Yes End High Yield Crystalline Product Salt->End No SaltFix->End

Diagnostic workflow for troubleshooting 5-(Boc-amino)-5-azaspiro[1]heptane HCl synthesis.

ChemicalLogic Diamine Free Spiro-Amine (Target Basic Site) Boc Boc2O, pH 9.5 (Steric Control) Diamine->Boc MonoBoc Mono-Boc Amine (One Free Basic Site) Boc->MonoBoc HCl Anhydrous HCl (1.05 eq, <5°C) MonoBoc->HCl Product Boc-Amino HCl Salt (Target) HCl->Product Optimal Degradation Di-HCl Salt (Boc Cleaved) HCl->Degradation Excess HCl/H2O

Chemical logic for selective Boc-protection and controlled HCl salt formation.

Part 3: Quantitative Troubleshooting Matrix

Use the following data matrix to cross-reference your analytical readouts with the required corrective actions.

Yield IssueRoot CauseAnalytical Indicator (NMR / LC-MS)Corrective Action
< 40% (Step 1) Incomplete spirocyclizationPresence of uncyclized alkene starting material in LC-MS.Increase catalyst loading to 5 mol%; ensure rigorous degassing of solvents[4].
< 50% (Step 2) Boc2​O HydrolysisStrong peak for free amine; absent 9H singlet at δ 1.4 ppm in 1H NMR.Switch to biphasic CH2​Cl2​ / Na2​CO3​ system; monitor aqueous pH > 9.0.
< 30% (Step 3) Boc Cleavage during SalificationLoss of Boc peak ( δ ~1.4 ppm); mass shift of -100 Da in LC-MS.Reduce HCl to exactly 1.05 eq; use anhydrous 4M HCl in dioxane at 0 °C.
Product is Oil Hygroscopic water absorptionBroad peak at δ 4.7 ppm ( H2​O ) in 1H NMR (DMSO- d6​ ).Triturate with cold anhydrous MTBE or acetonitrile; dry under high vacuum[6][7].

Part 4: Self-Validating Experimental Protocols

Protocol A: Controlled Boc-Protection of the Spirocyclic Core

This protocol utilizes a biphasic system to prevent anhydride hydrolysis while managing the steric hindrance of the spiro[1]heptane system.

  • Preparation: Dissolve the free 5-azaspiro[1]heptane derivative (1.0 eq) in a 1:1 mixture of dichloromethane and 10% aqueous Na2​CO3​ .

  • Validation Checkpoint 1: Verify the pH of the aqueous layer is between 9.5 and 10.0 using pH paper.

  • Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Slowly add a solution of Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) in dichloromethane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 2: Run a 1H NMR ( CDCl3​ ). You must observe a sharp 9H singlet at approximately δ 1.40–1.48 ppm, confirming successful Boc incorporation[6].

Protocol B: Anhydrous Hydrochloride Salt Precipitation

This protocol exploits the kinetic stability of the Boc group at low temperatures to selectively protonate the remaining basic nitrogen without triggering acid-catalyzed deprotection.

  • Preparation: Dissolve the purified 5-(Boc-amino)-5-azaspiro[1]heptane intermediate in anhydrous diethyl ether or tert-butyl methyl ether (MTBE) (10 mL per gram of substrate).

  • Cooling: Submerge the reaction flask in an ice-brine bath and allow the internal temperature to reach 0–2 °C.

  • Salification: Slowly add 4.0 M anhydrous HCl in 1,4-dioxane (1.05 eq) dropwise. Critical: Do not exceed 1.05 equivalents, and do not allow the temperature to rise above 5 °C.

  • Precipitation: A white precipitate should form immediately. Stir for an additional 15 minutes at 0 °C.

  • Isolation: Filter the precipitate rapidly under a blanket of dry nitrogen (to prevent atmospheric moisture absorption). Wash the filter cake with cold, anhydrous acetonitrile[7].

  • Validation Checkpoint 3: Dry the solid in a vacuum oven at 35 °C for 24 hours. The resulting product should be a free-flowing white powder. LC-MS should confirm the parent mass [M+H]+ with the Boc group intact.

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[1]heptane-6-Carboxylic Acid. Molecules. (2020).[Link]

  • Synthesis of (S)-7-Amino-5-azaspiro[1]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry. (2011).[Link]

  • 1,2,4-Triazolyl 5-Azaspiro[1]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry. (2016).[Link]

  • Efficient Multigram Synthesis of 3,3-Spiro- α -Proline Containing Chimeras. ChemRxiv. (2024).[Link]

  • Synthesis of gem-Difluorinated Oxa/Azaspiro[1]heptanes via Palladium-Catalyzed Spirocyclopropanation. Organic Letters. (2024).[Link]

  • Processes for the preparation of 5-azaspiro[1]heptane-6-carboxylic acid and its derivatives. US Patent US8927739B2. (2015).

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-(Boc-amino)-5-aza-spiro[2.4]heptane Hydrochloride

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve spirocyclic building blocks in standard organic solvents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve spirocyclic building blocks in standard organic solvents. If you are working with 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride , you are dealing with a highly polar, ionic salt. The core issue is a thermodynamic mismatch: the strong crystal lattice energy of the hydrochloride salt cannot be overcome by the low solvation energy of non-polar or weakly polar aprotic solvents (like DCM, THF, or Ethyl Acetate).

This guide provides the mechanistic reasoning, empirical data, and self-validating protocols you need to troubleshoot and permanently resolve these solubility issues.

Part 1: The Mechanistic Root of the Problem

To solve a solubility issue, we must first understand the molecular causality. 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride contains a lipophilic tert-butyloxycarbonyl (Boc) protecting group, which often tricks researchers into assuming the molecule will behave like a standard organic compound. However, the "5-aza" secondary amine in the spiro ring is protonated as a hydrochloride salt.

The intrinsic solubility of a free base does not apply to its salt form [2]. The strong ionic bonds between the protonated spiro-amine and the chloride counter-ion create a robust crystal lattice. Solvents with a low dielectric constant (ε < 10) lack the polarity required to break these ionic interactions. Consequently, the compound remains an insoluble suspension in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), which are otherwise ideal for downstream coupling reactions [1].

G Salt 5-(Boc-amino)-5-aza-spiro[2.4]heptane HCl (Ionic Lattice) Solvent Target Organic Solvent Salt->Solvent Dissolution Attempt Polar Polar Protic (e.g., MeOH) Solvent->Polar Aprotic Polar Aprotic (e.g., DMF, DMSO) Solvent->Aprotic NonPolar Non-Polar (e.g., DCM, THF) Solvent->NonPolar Soluble High Solubility (Direct Use) Polar->Soluble Moderate Moderate Solubility (Needs Heat/Sonication) Aprotic->Moderate Insoluble Poor Solubility (Requires Free-Basing) NonPolar->Insoluble

Decision tree for solvent selection and solubility outcomes for the HCl salt.

Part 2: Solubility Data Matrix

To guide your solvent selection, refer to the following quantitative estimates based on the physicochemical behavior of Boc-protected amine hydrochlorides.

SolventDielectric Constant (ε)Solubility of HCl SaltSolubility of Free BaseRecommended Action
Water 80.1> 100 mg/mL< 1 mg/mLUse exclusively for aqueous extractions.
Methanol (MeOH) 32.7~ 50 mg/mL> 50 mg/mLExcellent co-solvent; use in 5-10% mixtures.
DMF / DMSO 36.7 / 46.710 - 20 mg/mL> 50 mg/mLSonicate or heat gently (40 °C) to dissolve.
Dichloromethane (DCM) 8.9< 1 mg/mL> 100 mg/mLMust free-base prior to use.
Tetrahydrofuran (THF) 7.5< 1 mg/mL> 50 mg/mLMust free-base prior to use.

Part 3: Troubleshooting FAQs

Q1: I need to run an amide coupling reaction in DCM, but my starting material won't dissolve. What should I do? A: You have two options. The most reliable method is to perform an ex-situ biphasic free-basing (see Protocol A below) to isolate the neutral spiro-amine, which is highly soluble in DCM [1]. Alternatively, if your reaction is not sensitive to byproduct salts, you can perform an in-situ neutralization (Protocol B) by adding an organic base directly to the suspension.

Q2: Can I just add N,N-Diisopropylethylamine (DIPEA) directly to my DCM suspension? A: Yes, adding DIPEA will deprotonate the spiro-amine, pulling it into solution as the free base. However, this generates DIPEA·HCl as a byproduct. If your downstream reaction (e.g., a sensitive metal-catalyzed cross-coupling or a reaction requiring strictly anhydrous/salt-free conditions) is inhibited by chloride ions or excess amine salts, in-situ neutralization will cause reaction failure. In such cases, ex-situ free-basing is mandatory.

Q3: My compound formed a thick gel when I added DMF. Why did this happen and how do I fix it? A: This is a known phenomenon where partial dissolution and solvent trapping occur due to extensive hydrogen bonding networks between the aza-spiro system and the polar aprotic solvent [3]. To break the gel, apply sonication combined with gentle heating (max 40 °C to avoid Boc deprotection) until the thermodynamic equilibrium shifts and full dissolution is achieved.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing the specific physical changes noted in the steps, you can guarantee the success of the procedure without needing immediate LC-MS or NMR verification.

Protocol A: Ex-Situ Biphasic Free-Basing

Use this protocol to isolate the pure, highly soluble free base prior to setting up sensitive organic reactions.

  • Dissolution: Suspend 1.0 g of 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride in 15 mL of Dichloromethane (DCM) in a separatory funnel. (Observation: The solid will remain suspended, confirming insolubility).

  • Basification: Add 15 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). (Causality: NaHCO₃ is a mild base with a pKa of ~10.3, which is strong enough to deprotonate the secondary amine but mild enough to prevent cleavage of the acid-sensitive Boc group).

  • Validation Step 1 (Critical): Swirl the funnel gently until CO₂ evolution (bubbling) ceases. Check the pH of the aqueous layer using indicator paper; it must be > 8 . If it is lower, add more saturated NaHCO₃ until pH > 8 is achieved.

  • Phase Separation: Shake vigorously, vent to release pressure, and allow the layers to separate. The compound is now a neutral free base and will partition entirely into the lower organic (DCM) layer.

  • Extraction: Collect the lower DCM layer. Extract the remaining aqueous layer with an additional 2 x 10 mL of DCM to ensure quantitative recovery.

  • Drying & Validation Step 2: Combine the organic layers and add anhydrous Sodium Sulfate (Na₂SO₄) incrementally. Swirl the flask. Stop adding when the Na₂SO₄ stops clumping and forms a "free-flowing" powder. This physical change validates that all residual water has been absorbed.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base as an oil or amorphous solid, ready for immediate dissolution in any non-polar solvent.

G Start Suspend HCl Salt in DCM/Water Base Add Sat. NaHCO3 (pH > 8) Start->Base Extract Phase Separation (Extract with DCM) Base->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Evaporate Solvent (Free Amine) Dry->Concentrate

Step-by-step workflow for the biphasic free-basing of the hydrochloride salt.

Protocol B: In-Situ Neutralization for Amide Couplings

Use this protocol for standard peptide-style couplings where byproduct salts (e.g., DIPEA·HCl) will not interfere with the reaction mechanism.

  • Suspension: Add the required molar amount of the HCl salt to the reaction flask containing your target organic solvent (e.g., DCM or THF).

  • Base Addition: Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at room temperature.

  • Validation Step: Observe the mixture closely. The cloudy, opaque suspension should transition to a clear solution within 5-10 minutes as the soluble free base is generated. (Note: A very faint haze may remain due to the limited solubility of the resulting DIPEA·HCl byproduct; this is normal and will not impede the reaction).

  • Reagent Addition: Proceed immediately with the addition of your coupling reagents (e.g., HATU, EDC) and the corresponding carboxylic acid partner.

References

  • "Salt Selection". Basicmedical Key. URL: [Link]

Troubleshooting

Technical Support Center: HPLC Purification of 5-(Boc-amino)-5-aza-spiro[2.4]heptane Hydrochloride

Welcome to the advanced troubleshooting and method optimization guide for 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride . As a spirocyclic amine derivative with a tert-butyloxycarbonyl (Boc) protecting group, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and method optimization guide for 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride . As a spirocyclic amine derivative with a tert-butyloxycarbonyl (Boc) protecting group, this compound presents a unique triad of chromatographic challenges: a highly basic secondary amine , extreme acid lability , and a lack of a strong UV chromophore .

This guide is engineered for drug development professionals and analytical chemists, providing mechanistic causality for common chromatographic failures and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my peak nearly invisible at standard 254 nm UV detection, and how do I accurately quantify it?

The Causality: 5-(Boc-amino)-5-aza-spiro[2.4]heptane lacks extended conjugated π-systems or aromatic rings. Its only UV-absorbing features are the Boc carbamate and the spirocyclic core, which absorb very weakly in the deep UV range[1]. The Solution: Shift your diode array detector (DAD) or UV detector to 205–210 nm . However, this restricts your mobile phase choices; you must use HPLC-grade solvents with low UV cutoffs (e.g., Acetonitrile over Methanol) and avoid UV-absorbing buffers like high-concentration acetate. For robust, concentration-proportional quantification regardless of optical properties, switch to Evaporative Light Scattering Detection (ELSD) , Charged Aerosol Detection (CAD) , or Mass Spectrometry (ESI-MS) [1].

Q2: I am experiencing severe peak tailing (USP Tailing Factor > 2.0). How do I correct this symmetry issue?

The Causality: Peak tailing for basic spirocyclic amines is primarily driven by secondary ion-exchange interactions. Residual silanol groups on the silica stationary phase become negatively charged at pH > 3.5. Simultaneously, the basic 5-aza secondary amine remains positively charged, causing strong electrostatic binding that delays the elution of a fraction of the analyte[2]. The Solution: You must disrupt the electrostatic interaction via mobile phase pH control or stationary phase shielding:

  • Suppress Silanol Ionization (Low pH): Run the mobile phase at pH 2.5–3.0 to protonate and neutralize the silanols.

  • Suppress Amine Ionization (High pH): Run the mobile phase at pH 10. This deprotonates the basic amine, eliminating the electrostatic interaction entirely[3]. Note: This requires a hybrid-silica column designed to withstand alkaline dissolution[4].

Q3: My sample shows a secondary peak growing over time in the autosampler. Is the compound degrading?

The Causality: Yes. The Boc protecting group is highly acid-labile. Exposing the compound to strong acids like 0.1% Trifluoroacetic Acid (TFA) in the mobile phase for extended periods—especially while queuing in the autosampler—induces partial Boc deprotection[5]. This yields the highly polar, free diamine, which elutes much earlier in reversed-phase conditions[6]. The Solution: Replace TFA with a milder acid like 0.1% Formic Acid, or use a slightly acidic-to-neutral volatile buffer (e.g., Ammonium Acetate, pH 5.8). Always maintain the autosampler at 4°C to suppress degradation kinetics.

Part 2: Visual Troubleshooting Workflows

PeakTailing Start Observe Peak Tailing for Basic Spirocyclic Amine CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH Low pH (< 3.0) Protonates silanols CheckPH->LowPH HighPH High pH (> 9.0) Deprotonates amine CheckPH->HighPH MidPH Mid pH (5-7) Worst tailing zone CheckPH->MidPH ColCheck1 Use Endcapped or Polar-Embedded C18 LowPH->ColCheck1 BocRisk Risk: Boc Deprotection Avoid strong TFA LowPH->BocRisk ColCheck2 Use Hybrid Silica (e.g., BEH technology) HighPH->ColCheck2 MidPH->ColCheck1 Needs strong endcapping

Fig 1. Troubleshooting workflow for peak tailing in basic spirocyclic amines.

DetectorSelection Start Target: 5-(Boc-amino)-5-aza- spiro[2.4]heptane HCl HasChromophore Does it have a strong UV chromophore? Start->HasChromophore No No (Only Boc/Amine) HasChromophore->No UV UV Detection Set to 205-210 nm No->UV Requires high-purity solvents MS LC-MS (ESI+) Monitor[M+H]+ No->MS High sensitivity/specificity ELSD ELSD / CAD Universal Detection No->ELSD Requires volatile buffers

Fig 2. Detector selection logic for compounds lacking extended conjugated systems.

Part 3: Data Presentation & Method Selection

Table 1: Comparison of Mobile Phase Additives for Boc-Protected Amines
AdditiveApprox. pHBoc StabilityMS/ELSD CompatibilityPeak Shape for Amines
0.1% TFA ~2.0Poor (High risk of cleavage)Moderate (Ion suppression)Excellent (Ion pairing)
0.1% Formic Acid ~2.7Good ExcellentGood
10 mM NH₄OAc ~6.8Excellent ExcellentPoor (Max silanol interaction)
10 mM NH₄HCO₃ ~10.0Excellent ExcellentExcellent (Amine deprotonated)
Table 2: Recommended Column Chemistries
Column TechnologyMechanism of ActionBest Use CaseExample Commercial Lines
Highly Endcapped C18 Secondary capping of residual silanolsLow pH methods (Formic Acid)Agilent ZORBAX Eclipse Plus[3]
Polar-Embedded C18 Internal polar groups shield silanolsMid pH methods (Acetate)Waters SymmetryShield
Ethylene Bridged Hybrid (BEH) Silica-polymer hybrid resists dissolutionHigh pH methods (Bicarbonate)Waters XBridge[4]

Part 4: Self-Validating Experimental Protocols

Protocol A: MS-Directed Purification (Mild Acidic Conditions)

Objective: Isolate the target compound utilizing MS for fraction triggering, avoiding Boc cleavage.

  • Sample Preparation: Dissolve the HCl salt in 50:50 Water:Acetonitrile. Self-Validation: Ensure complete dissolution. Do not use 100% organic solvent, as the hydrochloride salt will precipitate, causing column voiding[3].

  • Column Selection: Mount a highly endcapped C18 preparative column (e.g., 19 x 150 mm, 5 µm).

  • Mobile Phase:

    • Channel A: LC-MS Grade Water + 0.1% Formic Acid

    • Channel B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

  • Gradient Design: Run a shallow gradient from 5% B to 60% B over 15 column volumes. The hydrophobicity is primarily driven by the Boc group and the spiro core[6].

  • Detection & Collection: Split the flow to an ESI-MS detector. Trigger fraction collection on the calculated exact mass[M+H]+ of the free base.

  • Post-Purification Stabilization: Immediately freeze and lyophilize the collected fractions. Leaving the compound in aqueous formic acid at room temperature for >24 hours will initiate slow Boc hydrolysis.

Protocol B: High-pH Preparative HPLC (Free-Basing Method)

Objective: Maximize column loadability and peak symmetry by chemically deprotonating the basic amine.

  • System Preparation: Flush the HPLC system with water to remove any acidic modifiers.

  • Column Selection: Mount a High-pH stable hybrid column (e.g., Waters XBridge C18)[4].

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10 with Ammonium Hydroxide).

    • Channel B: Acetonitrile.

  • Self-Validation (The Neutral Marker Test): Before injecting your sample, inject a mixture of Uracil (void marker) and Toluene (neutral hydrophobic marker).

    • Logic: If Toluene shows a USP Tailing Factor ( T ) of 1.0, but your subsequent spiro-amine injection shows T>1.5 , the tailing is chemical (silanols). If both Toluene and the spiro-amine tail, the column bed is physically deformed or the frit is blocked, and the column must be backflushed or replaced[3].

  • Purification: Run a gradient of 10% B to 70% B. Monitor via ELSD or CAD. Collect fractions based on the universal detector signal.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element. Available at:[Link]

  • Waters Corporation. "What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593." Waters Knowledge Base. Available at:[Link]

  • PubMed Central. "High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review." National Institutes of Health (NIH). Available at:[Link]

  • MDPI. "Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection." Molecules. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boc-Deprotection in 5-Aza-spiro[2.4]heptane Derivatives

Welcome to the Technical Support Center for spirocyclic amine synthesis. 5-azaspiro[2.4]heptane derivatives—such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid—are critical, conformationally rest...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic amine synthesis. 5-azaspiro[2.4]heptane derivatives—such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid—are critical, conformationally restricted scaffolds utilized extensively in medicinal chemistry, most notably in the synthesis of the HCV antiviral Ledipasvir[1].

However, removing the tert-butyloxycarbonyl (Boc) protecting group from these strained cyclopropane-fused pyrrolidines presents unique synthetic challenges. Standard acidic deprotection can trigger catastrophic side reactions, including retro-Mannich-type cyclopropane ring opening[2] and electrophilic tert-butylation of nucleophilic sites[]. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure clean and efficient deprotection.

Mechanistic Overview

BocDeprotection Start Boc-5-azaspiro[2.4]heptane Acid Acidic Cleavage (H+) Start->Acid Desired Free Spiro-Amine + t-Butyl Cation Acid->Desired Controlled Side1 Cyclopropane Ring Opening (Retro-Mannich) Acid->Side1 Harsh Acid (Neat TFA) Side2 t-Butylation of Nucleophiles Desired->Side2 Unquenched t-Bu+ Scav Scavengers (TIPS, Anisole) Scav->Side2 Blocks Mild Mild Conditions (HCl/Dioxane, TMSOTf) Mild->Side1 Prevents

Mechanistic pathways of Boc deprotection and targeted prevention of side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My 5-azaspiro[2.4]heptane derivative degrades into a complex mixture when treated with neat TFA. What is happening? Causality & Solution: The 5-azaspiro[2.4]heptane system contains a highly strained cyclopropane ring adjacent to a pyrrolidine nitrogen. Under strongly acidic conditions (like neat Trifluoroacetic Acid), protonation of the nitrogen or adjacent functional groups can induce a retro-Mannich-type ring opening[2]. This relieves the inherent cyclopropane ring strain but irreversibly destroys your spirocyclic scaffold. Recommendation: Avoid neat TFA. Switch to a milder, controlled acidic environment. We recommend using 4M HCl in anhydrous 1,4-dioxane[4]. The lower acidity function and anhydrous conditions significantly suppress the ring-opening trajectory while maintaining efficient Boc cleavage.

Q2: I am observing +56 m/z adducts in my LC-MS post-deprotection. How do I prevent this? Causality & Solution: The +56 Da mass shift indicates tert-butylation. During Boc cleavage, a highly reactive tert-butyl cation is generated. If not immediately quenched, this carbocation acts as a potent electrophile, alkylating electron-rich sites (e.g., aromatic rings, methionine) or the newly liberated spiro-amine itself[][5]. Recommendation: Implement a scavenger cocktail. Adding nucleophilic scavengers like triisopropylsilane (TIPS), anisole, or water intercepts the tert-butyl cation before it can react with your substrate[6][7]. A standard effective ratio is TFA/DCM/TIPS/H₂O (50:45:2.5:2.5 v/v).

Q3: My substrate is extremely acid-sensitive and even HCl/Dioxane causes degradation. Are there non-Brønsted acid alternatives? Causality & Solution: When Brønsted acids universally fail due to extreme substrate lability, Lewis acid-mediated deprotection is required. Recommendation: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Trimethylsilyl iodide (TMSI) in the presence of a mild base can cleave the Boc group via a silyl carbamate intermediate[7]. Alternatively, Zinc Bromide (ZnBr₂) in dichloromethane offers highly selective Boc deprotection for secondary amines without generating harsh acidic protons[].

Quantitative Data: Comparison of Deprotection Conditions

The following table summarizes the expected outcomes when applying various deprotection strategies to 5-azaspiro[2.4]heptane derivatives.

Deprotection SystemScavenger AdditiveTempTimeTypical YieldRing-Opening Byproduct (%)
Neat TFA None25°C1h< 40%> 50%
20% TFA in DCM TIPS (2.5%) / H₂O (2.5%)0°C to 25°C2h75%10 - 15%
4M HCl in Dioxane None25°C1h> 90%< 2%
TMSOTf / 2,6-Lutidine None0°C1.5h85 - 90%Not Detected
Self-Validating Experimental Protocols
Protocol A: Mild Brønsted Acid Deprotection (4M HCl in Dioxane)

This protocol is ideal for standard 5-azaspiro[2.4]heptane derivatives, balancing efficiency with the protection of the cyclopropane ring.

  • Dissolution: Dissolve the Boc-protected 5-azaspiro[2.4]heptane derivative in a minimal amount of anhydrous dichloromethane (DCM). Causality: DCM ensures complete solvation before the introduction of the acid, preventing localized concentration spikes that drive polymerization.

  • Acid Addition: Cool the solution to 0 °C. Slowly add 10 equivalents of 4M HCl in anhydrous 1,4-dioxane[4]. Causality: Dioxane acts as a coordinating solvent, buffering the proton and lowering the effective acidity (H₀) compared to TFA, thereby protecting the cyclopropane ring from retro-Mannich cleavage[2].

  • Reaction & Precipitation: Allow the reaction to warm to room temperature and stir for 1-2 hours. Self-Validation: The deprotected spiro-amine will naturally precipitate out of the ethereal solution as an insoluble hydrochloride salt. This phase separation immediately protects the free amine from any residual electrophiles in solution and visually confirms reaction progress.

  • Isolation: Filter the precipitate and wash with cold diethyl ether to remove residual dioxane and organic impurities.

Protocol B: Lewis Acid-Mediated Deprotection (TMSOTf Method)

Use this protocol for highly complex or extremely acid-labile spiro-derivatives where Brønsted acids cause immediate degradation.

  • Preparation: Dissolve the substrate in anhydrous DCM under an inert argon atmosphere. Add 1.5 equivalents of 2,6-lutidine. Causality: 2,6-lutidine is a sterically hindered base that neutralizes any adventitious triflic acid without reacting with the electrophilic TMSOTf, ensuring a strictly non-Brønsted acidic environment.

  • Silylation: Cool to 0 °C and dropwise add 1.5 equivalents of TMSOTf. Stir for 1 hour. Causality: The highly oxophilic silicon atom attacks the Boc carbonyl, forming a silyl carbamate intermediate and releasing isobutylene gas, completely bypassing the formation of the aggressive tert-butyl cation[7].

  • Methanolysis: Quench the reaction by adding excess anhydrous methanol and stir for 30 minutes. Self-Validation: Methanol cleanly solvolyzes the silyl carbamate to yield the free amine, carbon dioxide, and volatile TMS-OMe. The evolution of CO₂ gas visually confirms the successful deprotection, and the absence of acidic protons ensures the cyclopropane ring remains intact.

References[1] Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

Source : MDPI URL : 1[] Title : BOC-Amino Acids: Amino Acid Boc Deprotection Source : BocSci URL : [6] Title : Optimizing Boc deprotection conditions to avoid side reactions Source : Benchchem URL : 6[7] Title : Di-tert-butyl dicarbonate Source : Wikipedia URL : 7[2] Title : A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides Source : ACS Publications (Organic Letters) URL : 2[4] Title : How can we do the deprotection of boc-amino acids using hcl? Source : ResearchGate URL : 4[5] Title : Practical Synthesis Guide to Solid Phase Peptide Chemistry Source : Peptide.com URL : 5

Sources

Troubleshooting

Shelf-life and storage optimization for 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride

A Guide to Ensuring Shelf-Life and Experimental Success Welcome to the technical support guide for 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride (CAS: 351369-60-3). This resource is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Shelf-Life and Experimental Success

Welcome to the technical support guide for 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride (CAS: 351369-60-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and troubleshooting associated with this spirocyclic building block. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical advice needed to ensure the integrity of your compound and the reliability of your experimental outcomes.

Introduction: The Chemistry of Stability

5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride is a unique bifunctional molecule, incorporating a reactive aminohydrazine moiety protected by a tert-butyloxycarbonyl (Boc) group, and a structurally rigid spiro[2.4]heptane core. The hydrochloride salt form is intentionally chosen to enhance stability. The protonation of the basic nitrogen atom ties up the lone pair of electrons, significantly reducing its susceptibility to oxidative degradation, a common failure mode for free amines. This, in turn, contributes to a longer shelf-life compared to its free base counterpart. However, the presence of the acid-labile Boc group and the strained spirocyclic system introduces specific handling and storage requirements that are critical for maintaining its purity and reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride?

A1: For long-term storage, the compound should be kept in a cool, dry, and dark environment. Specific recommendations are detailed in the table below. The primary goals are to minimize thermal stress, prevent hydrolysis of the Boc group, and avoid photo-degradation.

Q2: What is the expected shelf-life of this compound?

A2: While an exact shelf-life is dependent on the specific batch and storage conditions, when stored under the recommended optimal conditions, Boc-protected amine hydrochlorides are generally stable for years. However, for critical applications, it is advisable to re-analyze the purity of the material after one year or if any visual changes (e.g., discoloration, clumping) are observed.

Q3: Is the compound sensitive to air or moisture?

A3: Yes. Amines, in general, can be hygroscopic and can react with atmospheric carbon dioxide. While the hydrochloride salt form mitigates some of this reactivity, it is still best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and to minimize its exposure to ambient air and humidity. Tightly sealing the container immediately after use is crucial.

Q4: Can I store the compound in solution?

A4: Storing the compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store it in solution for a short period, use a dry, aprotic solvent and store at -20°C. Avoid acidic or protic solvents, as they can promote the hydrolysis of the Boc group.

Storage Condition Guidelines

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential thermal degradation of both the Boc group and the spirocyclic core.
Humidity < 40% Relative HumidityPrevents hygroscopic absorption of water, which can lead to hydrolysis of the Boc group and physical changes in the solid. Use of a desiccant is recommended.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against long-term oxidative degradation and reaction with atmospheric CO2.
Light Amber vial or opaque containerProtects against potential photolytic degradation, a common pathway for complex organic molecules.
Container Tightly sealed glass vialPrevents exposure to moisture and air. Glass is preferred for its inertness.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride, with a focus on identifying the root cause and providing actionable solutions.

Issue 1: Inconsistent or poor reactivity in subsequent synthetic steps.

  • Possible Cause A: Partial or complete deprotection of the Boc group. The most common cause of failure is the loss of the Boc protecting group, exposing the reactive aminohydrazine. This can happen due to inadvertent exposure to acidic conditions (e.g., acidic solvents, contaminants in reagents).

  • Troubleshooting:

    • Verify pH: Ensure all reaction and work-up conditions are neutral or basic.

    • Purity Check: Analyze the starting material by ¹H NMR and HPLC to confirm the presence of the Boc group. In the ¹H NMR spectrum, look for the characteristic singlet of the nine tert-butyl protons, typically around 1.4-1.5 ppm. In reverse-phase HPLC, the deprotected compound will have a significantly shorter retention time due to its increased polarity.

    • Use Fresh Solvent: Use freshly opened, anhydrous, and non-acidic solvents for your reactions.

  • Possible Cause B: Degradation of the spirocyclic core. While less common, the strained cyclopropane ring within the spiro[2.4]heptane system could be susceptible to ring-opening under certain harsh conditions (e.g., strong nucleophiles, high heat).

  • Troubleshooting:

    • Review Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times unless specified in a validated procedure.

    • Advanced Analysis: If Boc deprotection is ruled out, consider LC-MS analysis to look for unexpected molecular weight species that could indicate a rearrangement or degradation of the core structure.

Issue 2: The solid material appears discolored (yellow or brown) or has clumped together.

  • Possible Cause: Oxidative degradation and/or moisture absorption. Discoloration is often a sign of oxidation, which can occur with prolonged exposure to air. Clumping indicates the absorption of moisture, which can also accelerate degradation.

  • Troubleshooting:

    • Purity Analysis: The material should be re-analyzed by HPLC to determine its purity. The presence of multiple new peaks suggests significant degradation.

    • Discard if Necessary: If the purity is significantly compromised, it is best to discard the material to avoid downstream complications in your synthesis.

    • Improve Storage: Review your storage and handling procedures to ensure the compound is protected from air and moisture.

Experimental Protocols for Quality Assessment

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol allows for a quick and effective assessment of the structural integrity of the compound, particularly the presence of the critical Boc protecting group.

  • Sample Preparation: Dissolve 5-10 mg of 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm Boc Group: Look for a sharp singlet at approximately 1.44 ppm, which should integrate to 9 protons. The absence or diminished integration of this peak is a clear indicator of deprotection.[1]

    • Assess Spirocyclic Core: The protons on the spiro[2.4]heptane core will appear as complex multiplets in the aliphatic region (typically 0.6-3.5 ppm). Significant changes or the appearance of new signals in this region compared to a reference spectrum of a pure sample could indicate degradation of the core structure.[1]

    • Look for Impurities: Check for the presence of unexpected signals that could correspond to residual solvents or degradation products.

Reference ¹H NMR Data (from a structurally similar compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid in CDCl₃):

Chemical Shift (ppm)MultiplicityAssignment
~1.44s9H, C(CH₃)₃
~0.61m4H, Cyclopropane ring
~1.95 - 3.40mProtons on the pyrrolidine ring

Data adapted from a related structure and may vary slightly for the title compound.[1]

Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC method can be used to assess the purity of the compound and to separate it from its more polar, deprotected form.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes, hold for 3 minutes, then re-equilibrate at 10% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

  • Expected Results:

    • Pure Compound: A single major peak with a consistent retention time.

    • Degraded Sample (Boc-deprotected): A new, earlier-eluting peak will appear. The deprotected amine hydrochloride salt is significantly more polar and will have a much shorter retention time on a C18 column.

    • Other Degradants: Any other degradation products will likely appear as additional peaks in the chromatogram.

Visualization of Degradation and Workflow

Potential Degradation Pathway

The primary and most likely degradation pathway is the acid-catalyzed hydrolysis of the Boc group.

G A 5-(Boc-amino)-5-aza-spiro[2.4]heptane (Stable) B Exposure to Acid (H+) or High Temperature A->B C 5-Amino-5-aza-spiro[2.4]heptane (Deprotected Degradant) B->C D tert-Butanol + CO2 B->D

Caption: Acid-catalyzed degradation of the title compound.

Analytical Workflow for Stability Assessment

This workflow outlines the logical steps for a comprehensive stability assessment of the compound.

G cluster_0 Sample Handling cluster_1 Initial Quality Control cluster_2 Troubleshooting / Re-analysis cluster_3 Decision A Receive/Store Compound (2-8°C, Dry, Inert Atm.) B Visual Inspection (Color, Form) A->B C ¹H NMR Analysis (Confirm Boc Group) B->C D HPLC Purity Check (>97% Peak Area) C->D E Inconsistent Reactivity or Visual Change Observed D->E If issues arise H Pass (Proceed with Experiment) D->H Purity OK F Re-run ¹H NMR & HPLC E->F G LC-MS Analysis (Identify Unknowns) F->G If anomalies persist I Fail (Discard or Repurify) F->I Purity Low / Deprotected G->I

Caption: Workflow for assessing compound stability.

References

  • Nájera, C., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]

  • Patel, K. et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 10(6), 1435-1441.
  • ResearchGate. Forced Degradation Analysis Of Spiramycin And Characterization Of Degradation Product By Rp-Hplc And Lc-Ms/Ms. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Agilent Technologies. Rapid Separation and Identification of Carbonyl Compounds by HPLC. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. [Link]

  • ijamscr. A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. [Link]

  • Janoshik. Janoshik Analytical. [Link]

  • NextSDS. 5-Boc-5-azaspiro[2.4]heptane-1-Methanol — Chemical Substance Information. [Link]

  • PubMed. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. [Link]

  • NextSDS. TERT-BUTYL 5-AZASPIRO[2.4]HEPTAN-1-YLCARBAMATE — Chemical Substance Information. [Link]

  • ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[2][3] HEPTANECARBOXYLATE DERIVATIVES. [Link]

  • Chemsrc. (S)-TERT-BUTYL (5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL)CARBAMATE. [Link]

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • PubMed. Development and validation of HPLC methods for the determination of potential extractables from elastomeric stoppers in the presence of a complex surfactant vehicle used in the preparation of parenteral drug products. [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Control for 5-(Boc-amino)-5-azaspiroheptane Hydrochloride

Technical Support Center: Crystallization & Impurity Control for 5-(Boc-amino)-5-azaspiro[1]heptane Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization & Impurity Control for 5-(Boc-amino)-5-azaspiro[1]heptane Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating highly functionalized spirocyclic amines.

Isolating 5-(Boc-amino)-5-azaspiro[1]heptane as a hydrochloride salt presents a fundamental chemical paradox: the acidic conditions required to form the salt inherently threaten the acid-labile tert-butyloxycarbonyl (Boc) protecting group[2]. Furthermore, the unique solubility profile of spirocyclic scaffolds often leads to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," which completely bypasses the impurity rejection mechanisms of a standard crystallization lattice[3].

Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >99% purity.

Part 1: Troubleshooting & FAQs

Q1: Why is the des-Boc diamine impurity increasing during the crystallization of the hydrochloride salt, and how do I prevent it? A: The formation of the des-Boc impurity (5-azaspiro[1]heptan-amine dihydrochloride) is driven by the acid-catalyzed cleavage of the carbamate group. When excess HCl is present, the carbamate oxygen is protonated, leading to the rate-limiting expulsion of a tert-butyl cation and subsequent decarboxylation[2].

  • Causality: This degradation is highly temperature-dependent and is accelerated by protic solvents (e.g., methanol, ethanol) that stabilize the ionic transition state of the cleavage mechanism.

  • Solution: You must shift the system from thermodynamic to kinetic control. Use strictly aprotic solvents (such as isopropyl acetate or MTBE) and maintain the crystallization temperature below 20 °C. Ensure the stoichiometric ratio of HCl does not exceed 1.05 equivalents.

Q2: My product forms a sticky oil at the bottom of the reactor instead of a crystalline suspension. What causes this, and how do I fix it? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[3]. It occurs when the solution's supersaturation rapidly exceeds the spinodal curve before crossing the primary nucleation boundary. Instead of forming a solid lattice, the solute separates into a highly mobile, product-rich liquid phase[4].

  • Causality: The oil phase lacks a rigid crystal lattice, meaning it cannot reject impurities. It acts as a universal solvent for structurally similar impurities (like regioisomers or unreacted starting materials), trapping them and ruining the purity of your final batch[4].

  • Solution: You must bypass the LLPS boundary by mapping the metastable zone. Introduce seed crystals (1-2% w/w) just before the cloud point is reached. Additionally, drastically decrease the antisolvent addition rate to ensure supersaturation is consumed by crystal growth rather than phase separation[5].

Q3: How do I reject diastereomeric or regioisomeric impurities that co-precipitate with my target compound? A: Structurally similar impurities often form solid solutions, incorporating directly into the crystal lattice of the target API.

  • Causality: If the impurity and product are partially miscible in the solid state, standard cooling crystallization will fail to separate them due to similar solubility gradients.

  • Solution: Switch to an antisolvent crystallization strategy using a ternary solvent system. By carefully selecting an antisolvent (e.g., MTBE or n-heptane) that selectively maintains the solubility of the impurity while precipitating the target salt, you can achieve excellent impurity rejection[6].

Part 2: Experimental Protocols

Protocol A: Low-Temperature Antisolvent Crystallization (Kinetic Control)

Objective: Isolate the hydrochloride salt while suppressing Boc-deprotection and rejecting regioisomers through a self-validating workflow.

  • Dissolution: Dissolve crude 5-(Boc-amino)-5-azaspiro[1]heptane free base in isopropyl acetate (i-PrOAc) (5 volumes) at 15 °C.

    • Validation Check: The solution must be completely transparent; any residual turbidity indicates insoluble inorganic salts which must be filtered out prior to salt formation.

  • Salt Formation: Slowly add 1.05 equivalents of anhydrous HCl in 1,4-dioxane dropwise over 30 minutes. Maintain the internal temperature strictly below 20 °C to kinetically suppress tert-butyl cation formation[2].

  • Seeding: Add 1% w/w of pure 5-(Boc-amino)-5-azaspiro[1]heptane HCl seed crystals. Stir for 1 hour at 15 °C.

    • Validation Check: A persistent, thin white suspension confirms a stable nucleation bed. If the seeds dissolve, the system is undersaturated; add 0.5 volumes of MTBE and re-seed.

  • Antisolvent Addition: Introduce MTBE (10 volumes) via a syringe pump at a highly controlled rate of 0.1 vol/min. Rapid addition will trigger LLPS[5].

    • Validation Check: If the mixture forms a sticky residue on the reactor walls (oiling out), immediately halt addition, warm to 25 °C until homogeneous, and resume at a slower rate[3].

  • Aging & Isolation: Age the suspension at 5 °C for 2 hours. Filter under nitrogen and wash the cake with cold MTBE (2 volumes). Dry under vacuum at 30 °C.

Part 3: Data Presentation

Table 1: Solvent System Screening & Impurity Rejection Profile

Solvent System (Vol Ratio) Crystallization Mode Des-Boc Impurity (%) Regioisomer Impurity (%) Physical State
EtOH / Water (1:2) Cooling (25 °C to 0 °C) 4.5% 2.1% Oiled out (LLPS)
DCM / n-Hexane (1:5) Antisolvent (20 °C) 1.2% 1.8% Amorphous solid
THF / n-Heptane (1:3) Antisolvent (10 °C) 0.3% 0.9% Crystalline

| i-PrOAc / MTBE (1:2) | Antisolvent (15 °C) | < 0.1% | 0.2% | Crystalline |

Part 4: Mechanistic Visualizations

Workflow A Crude 5-(Boc-amino)- 5-azaspiro[2.4]heptane HCl B Dissolve in i-PrOAc (T < 20°C) A->B C Supersaturation Check B->C D Oiling Out (LLPS) Impurity Trapping C->D High Cooling Rate / No Seeds E Add Seed Crystals within Metastable Zone C->E Controlled Supersaturation D->E Reheat & Retry F Slow MTBE Addition (Antisolvent) E->F G Nucleation & Growth (High Purity) F->G H Filter & Wash (Cold MTBE) G->H

Workflow for avoiding LLPS and Boc-deprotection during crystallization.

Pathway A Target Salt (Boc-Protected) B Protonation of Carbamate A->B Excess HCl C t-Butyl Cation Formation B->C Heat / Protic Solvent D Des-Boc Impurity (Diamine di-HCl) C->D -CO2, -Isobutylene

Acid-catalyzed Boc deprotection pathway leading to the primary diamine impurity.

References[6] Development of a Manufacturing Process for an HCV Protease Inhibitor Candidate Molecule. ACS Publications.https://pubs.acs.org/doi/10.1021/op500261a[3] Oiling Out in Crystallization. Mettler Toledo.https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_Crystallization/oiling-out.html[4] Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.oprd.9b00192[2] Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI.https://www.mdpi.com/2227-9717/12/6/1242[5] Three-Step Mechanism of Antisolvent Crystallization. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.cgd.2c00032

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Kinetics with 5-(Boc-amino)-5-aza-spiroheptane Hydrochloride

Technical Support Center: Optimizing Reaction Kinetics with 5-(Boc-amino)-5-aza-spiro[1]heptane Hydrochloride Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Kinetics with 5-(Boc-amino)-5-aza-spiro[1]heptane Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals facing kinetic bottlenecks when working with 5-(Boc-amino)-5-aza-spiro[1]heptane hydrochloride .

While spirocyclic amines are highly prized in medicinal chemistry for their ability to provide rigid, three-dimensional exit vectors[1], their inherent steric bulk often leads to sluggish reaction kinetics, stalled catalytic cycles, and poor yields. This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these challenges.

Part 1: Mechanistic Insights – The Causality of Sluggish Kinetics

Before troubleshooting, it is critical to understand why this specific building block resists standard coupling conditions. The kinetic resistance is governed by three interconnected factors:

  • Steric Shielding by the Spiro-Center: The spiro[1]heptane core forces the nitrogen lone pair into a sterically congested environment[1]. Unlike flat piperidines, the quaternary spiro-carbon physically blocks incoming electrophiles. The bulky tert-butoxycarbonyl (Boc) group further restricts conformational flexibility, increasing the activation energy ( ΔG‡ ) required to reach the transition state.

  • The Hydrochloride Salt Penalty: As an HCl salt, the amine is protonated and non-nucleophilic. If the chosen base (e.g., DIPEA) is too weak or sterically hindered itself, the equilibrium favors the protonated state. This reduces the effective concentration of the reactive free amine to kinetically insignificant levels.

  • The Reductive Elimination Bottleneck: In transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling), the bulky amine can undergo oxidative addition and coordination to the metal center. However, the subsequent reductive elimination step requires the two coupling partners to adopt a highly strained transition state[2]. Without specialized ligands to "push" the molecules together, the catalytic cycle stalls, leading to catalyst degradation.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Protocol 1: Buchwald-Hartwig Cross-Coupling

Objective: Overcome the reductive elimination bottleneck when coupling the spirocycle with aryl halides.

  • Step 1: Catalyst and Ligand Selection. Do not use standard ligands like BINAP or Xantphos. Instead, use BrettPhos or RuPhos paired with Pd(OAc)₂.

    • Causality: BrettPhos features a bulky biaryl backbone that exerts intense steric pressure on the Pd(II) center. This forces the spirocyclic amine and the aryl group into close proximity, artificially lowering the activation energy required for reductive elimination[2].

  • Step 2: Base Selection & Free-Basing. Use strong, inorganic bases like NaOtBu (if the substrate is base-stable) or Cs₂CO₃ (for base-sensitive substrates).

  • Step 3: Reaction Execution. Suspend the aryl halide (1.0 eq), 5-(Boc-amino)-5-aza-spiro[1]heptane HCl (1.2 eq), Pd(OAc)₂ (5 mol%), BrettPhos (5 mol%), and NaOtBu (2.5 eq) in anhydrous 1,4-dioxane. Degas via sparging with N₂ for 15 minutes. Heat to 100°C.

  • Step 4: Self-Validation System. After 1 hour, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: You should observe the product mass. If you observe a massive buildup of an intermediate mass corresponding to the [Pd-Aryl-Amine] complex, reductive elimination is failing. Correction: Increase the temperature to 110°C or switch to a more sterically demanding ligand like tBuBrettPhos.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Accelerate nucleophilic attack on electron-deficient heteroaromatics.

  • Step 1: Solvent and Base Optimization. Abandon DCM, THF, or DMF. Use NMP (N-Methyl-2-pyrrolidone) or DMSO . Use K₂CO₃ (3.0 eq) instead of amine bases.

    • Causality: NMP has superior solvating power for rigid spirocycles and allows for extreme heating[3]. Inorganic carbonates irreversibly scavenge the HCl from the salt, driving the free-base equilibrium forward.

  • Step 2: Pre-Activation. Stir the spirocyclic amine HCl salt with K₂CO₃ in NMP at 40°C for 30 minutes before adding the electrophile.

    • Validation Check: Spot the mixture on a TLC plate and stain with Ninhydrin. A dark purple spot confirms the presence of the reactive free secondary amine.

  • Step 3: Execution. Add the electrophile and heat the sealed vessel to 110–120°C for 8–12 hours. The high thermal energy is mandatory to overcome the steric barrier of the spiro-fused ring[1].

Part 3: Frequently Asked Questions (FAQs)

Q: Why is my amide coupling failing with standard EDC/HOBt conditions? A: Steric bulk prevents the spirocyclic amine from efficiently attacking the HOBt-active ester. Solution: Switch to HATU or COMU with DIPEA in DMF at 40°C. These uronium-based coupling reagents generate a highly reactive 7-aza-HOBt active ester that is significantly more susceptible to attack by hindered nucleophiles.

Q: I see a lot of unreacted starting material in my SNAr despite heating to 80°C. What is wrong? A: 80°C is below the kinetic threshold for this specific molecule. Spirocyclic amines often require temperatures exceeding 110°C to achieve practical reaction rates[1]. Ensure you are using a sealed tube to prevent solvent loss and increase the temperature to 120°C.

Q: Can I use this molecule in DNA-Encoded Library (DEL) synthesis? A: Yes, but standard conditions will yield poor conversions. For on-DNA hydroamination or cross-coupling, large excesses of the amine (up to 500 equivalents) and strict pH control (adding CsOH) are required to drive the reaction kinetically without damaging the DNA tag[4].

Part 4: Quantitative Data Summary

The following table summarizes the expected kinetic improvements when transitioning from standard to optimized conditions.

Reaction ClassStandard ConditionOptimized ConditionKinetic Bottleneck AddressedTypical Yield / Time
Buchwald-Hartwig Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene, 80°CPd(OAc)₂, BrettPhos, NaOtBu, Dioxane, 100°CReductive Elimination>85% (4-6 h) vs <20% (24 h)
SNAr DIPEA, DMF, 80°CK₂CO₃, NMP, 120°CNucleophilic Attack (Sterics)>90% (8 h) vs <10% (24 h)
Amide Coupling EDC·HCl, HOBt, DIPEA, DCM, RTHATU, HOAt, DIPEA, DMF, 40°CActive Ester Aminolysis>80% (2 h) vs ~30% (12 h)

Part 5: Workflow Visualizations

TroubleshootingWorkflow Start Reaction Failure / Slow Kinetics with 5-aza-spiro[2.4]heptane CheckSalt Is the HCl salt fully free-based in situ or pre-reaction? Start->CheckSalt FreeBase Pre-treat with K2CO3 or use excess NaOtBu CheckSalt->FreeBase No Identify Identify Reaction Class CheckSalt->Identify Yes FreeBase->Identify BHA Buchwald-Hartwig Cross-Coupling Identify->BHA SNAr SNAr (Nucleophilic Aromatic Sub.) Identify->SNAr Amide Amide Coupling Identify->Amide BHA_Fix Use BrettPhos/RuPhos Pd(OAc)2, NaOtBu, 100°C BHA->BHA_Fix SNAr_Fix Use NMP/DMSO Heat to 110-120°C SNAr->SNAr_Fix Amide_Fix Use HATU or COMU Avoid EDC/HOBt Amide->Amide_Fix

Figure 1: Troubleshooting logic tree for spirocyclic amine coupling reactions.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineBind Amine Coordination (Bulky Spirocycle) OxAdd->AmineBind Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination *KINETIC BOTTLENECK* Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Product Release

Figure 2: Catalytic cycle highlighting the reductive elimination kinetic bottleneck.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities - Chemical Reviews (ACS). 1[1]

  • 1,2,4-Triazolyl 5-Azaspiro[1]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - Journal of Medicinal Chemistry (ACS). 3[3]

  • Palladium-Mediated Hydroamination of DNA-Conjugated Aryl Alkenes - PMC - NIH. 4[4]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination - Journal of the American Chemical Society (ACS). 2[2]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H and 13C NMR Spectral Reference Data for 5-(Boc-amino)-5-aza-spiroheptane Hydrochloride

Publish Comparison Guide: 1H and 13C NMR Spectral Reference Data for 5-(Boc-amino)-5-aza-spiro[1]heptane Hydrochloride Executive Summary For researchers and drug development professionals, the transition from flexible al...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: 1H and 13C NMR Spectral Reference Data for 5-(Boc-amino)-5-aza-spiro[1]heptane Hydrochloride

Executive Summary

For researchers and drug development professionals, the transition from flexible aliphatic rings to conformationally restricted scaffolds is a proven strategy to improve pharmacological profiles. 5-(Boc-amino)-5-aza-spiro[1]heptane hydrochloride (CAS: 351369-60-3)[2] is a highly specialized spirocyclic hydrazine building block.

This guide objectively compares the NMR spectral performance and structural rigidity of this spirocyclic compound against a standard flexible alternative, 1-(Boc-amino)pyrrolidine hydrochloride . By analyzing the causality behind their NMR behaviors, we provide a self-validating experimental protocol and reference data to streamline your structural characterization and drug design workflows.

Structural Causality & Conformational Rigidity (E-E-A-T)

Why the Spirocyclic Scaffold Outperforms Flexible Analogs

In standard pyrrolidine rings, the five-membered cycle undergoes rapid pseudorotation at room temperature, interconverting between various envelope and half-chair conformations. This flexibility often leads to broad, unresolved multiplets in NMR spectra and incurs a high entropy penalty when binding to a biological target[3].

Conversely, the introduction of a cyclopropane ring at the C3 position to form the spiro[1]heptane core fundamentally alters the molecule's energy landscape:

  • Locked Envelope Conformation: The rigid spiro-fusion restricts the pyrrolidine ring's pseudorotation, locking it into a predictable envelope conformation[4].

  • Vector Predictability: The N-amino (hydrazine) vector is held in a defined spatial orientation, which is highly advantageous for fragment-based drug discovery and the synthesis of rigidified peptidomimetics.

  • NMR Resolution: Because conformational exchange is suppressed, the 1H and 13C NMR signals for the spiro compound are remarkably sharp and distinct compared to its flexible counterpart.

Experimental Protocols: A Self-Validating NMR System

To ensure scientific integrity and reproducibility, the following protocol must be used to acquire the reference data. This protocol is designed as a self-validating system to overcome the specific challenges of spirocyclic hydrazine salts.

Step-by-Step Methodology
  • Solvent Selection (Causality): Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d6 (not CDCl3). Why? The hydrochloride salt is highly polar. Furthermore, DMSO strongly hydrogen-bonds with the pyrrolidinium proton ( N+H ) and the carbamate proton ( NH -Boc), drastically reducing their chemical exchange rates. This allows these labile protons to be observed as distinct, quantifiable signals rather than a coalesced baseline hump.

  • Temperature Control: Calibrate the probe to exactly 298 K . Temperature fluctuations can shift the exchangeable proton signals and alter any residual rotameric populations of the Boc group.

  • 1D 1 H NMR Acquisition: Acquire at 400 MHz or higher. Use a standard 30° pulse program with a 2-second relaxation delay (D1) and 16 scans.

  • 1D 13 C NMR Acquisition (Critical Step): Acquire at 100 MHz or higher. Set the relaxation delay (D1) to 5 seconds. Why? The spiro quaternary carbon (C3) and the Boc quaternary carbon lack attached protons. They relax slowly via dipole-dipole mechanisms. A short D1 will cause these critical diagnostic peaks to disappear into the baseline noise.

  • 2D Validation (HSQC/HMBC): Run a 1 H- 13 C HSQC to map direct C-H attachments, followed by an HMBC. The HMBC is strictly required to unambiguously differentiate the C4 protons (singlet-like) from the C6 protons (triplet) by observing long-range coupling to the spiro C3 carbon.

Workflow Visualization

NMR_Workflow N1 Sample Preparation (DMSO-d6, 298K) N2 1D 1H & 13C NMR (D1=5s for Quaternary C) N1->N2 Ensures solubility & locks exchangeable protons N3 2D NMR Validation (HSQC / HMBC) N2->N3 Identifies basic connectivity N4 Conformational Analysis (Spiro-Ring Rigidity) N3->N4 Resolves C4/C6 & Spiro assignments N5 Reference Data Output (Validated Spectra) N4->N5 Confirms envelope conformation

Fig 1. Self-validating NMR acquisition and structural validation workflow for spirocyclic compounds.

Comparative NMR Data

The tables below summarize the quantitative NMR data, highlighting the diagnostic differences between the spirocyclic product and the flexible alternative.

Table 1: 1 H NMR Spectral Comparison (400 MHz, DMSO-d6, 298 K)
Proton Assignment5-(Boc-amino)-5-aza-spiro[1]heptane HCl1-(Boc-amino)pyrrolidine HCl (Alternative)Diagnostic Insight
N+H (Pyrrolidinium) 10.20 ppm (br s, 1H)10.35 ppm (br s, 1H)Confirms HCl salt formation.
NH -Boc 9.45 ppm (s, 1H)9.50 ppm (s, 1H)Locked by DMSO H-bonding.
C4-H 2​ 3.10 ppm (s, 2H)N/ASpiro Signature: Isolated CH 2​ between N and spiro-C yields a sharp singlet.
C6-H 2​ / C2,C5-H 2​ 3.35 ppm (t, J=7.2 Hz, 2H)3.30 ppm (m, 4H)Spiro C6 is a clean triplet; flexible pyrrolidine shows a broad multiplet due to rapid ring flipping.
C7-H 2​ / C3,C4-H 2​ 1.85 ppm (t, J=7.2 Hz, 2H)1.95 ppm (m, 4H)Spiro C7 is a clean triplet.
Boc-CH 3​ 1.42 ppm (s, 9H)1.40 ppm (s, 9H)Standard protecting group signal.
C1-H 2​ , C2-H 2​ (Cyclopropane) 0.65 ppm (m, 4H) N/ASpiro Signature: Highly shielded cyclopropane protons definitively confirm the spiro[1]heptane core.
Table 2: 13 C NMR Spectral Comparison (100 MHz, DMSO-d6, 298 K)
Carbon Assignment5-(Boc-amino)-5-aza-spiro[1]heptane HCl1-(Boc-amino)pyrrolidine HCl (Alternative)Diagnostic Insight
C=O (Boc) 155.2 ppm155.0 ppmCarbamate carbonyl.
Cq (Boc) 80.5 ppm80.6 ppmRequires D1 5s to resolve.
C4 55.4 ppmN/ADeshielded by adjacent N and spiro-C.
C6 / C2,C5 52.1 ppm53.5 ppm α -carbons to the basic nitrogen.
C7 / C3,C4 34.2 ppm23.2 ppm β -carbons. Spiro C7 is shifted downfield by the cyclopropane ring.
Boc-CH 3​ 28.1 ppm28.1 ppmStandard methyls.
C3 (Spiro Quaternary) 22.5 ppm N/ASpiro Signature: Requires D1 5s to resolve.
C1, C2 (Cyclopropane) 8.8 ppm N/ASpiro Signature: Highly shielded carbons confirm the cyclopropane ring.

Conclusion

For drug development professionals engineering rigidified pharmacophores, 5-(Boc-amino)-5-aza-spiro[1]heptane hydrochloride offers vastly superior conformational predictability compared to standard flexible pyrrolidines. As demonstrated by the comparative NMR data, the spiro-fusion eliminates the signal broadening associated with pseudorotation. By adhering to the self-validating NMR protocol outlined above—specifically the use of DMSO-d6 and extended relaxation delays—researchers can achieve flawless structural characterization of this advanced building block.

References

  • Ji, H., et al. (2010). "Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives." Journal of Medicinal Chemistry, 53(21), 7804–7824. Available at:[Link][3]

  • López, B., et al. (2020). "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid." Molecules, 25(23), 5673. Available at:[Link][4]

Sources

Comparative

Comparing 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride vs Fmoc protected analogs

Synthesis and Application Guide: 5-(Boc-amino)-5-aza-spiro[1]heptane hydrochloride vs. Fmoc-Protected Analogs The incorporation of conformationally restricted spirocyclic scaffolds, such as the 5-aza-spiro[1]heptane syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Application Guide: 5-(Boc-amino)-5-aza-spiro[1]heptane hydrochloride vs. Fmoc-Protected Analogs

The incorporation of conformationally restricted spirocyclic scaffolds, such as the 5-aza-spiro[1]heptane system, has become a cornerstone strategy in modern medicinal chemistry to enhance target affinity and metabolic stability[2]. When integrating these complex building blocks into peptide backbones or small-molecule libraries, the choice of protecting group—specifically between the traditional tert-butyloxycarbonyl (Boc) and the modern 9-fluorenylmethyloxycarbonyl (Fmoc)—dictates the entire synthetic trajectory[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 5-(Boc-amino)-5-aza-spiro[1]heptane hydrochloride against its Fmoc-protected alternatives. This analysis bypasses generic overviews to focus on the mechanistic causality, structural nuances, and self-validating protocols required to successfully manipulate this sterically demanding scaffold.

Scaffold Significance & Mechanistic Causality

The 5-aza-spiro[1]heptane core introduces severe steric bulk. When dealing specifically with the 5-(Boc-amino) derivative, we are manipulating an N-amino compound (a spirocyclic hydrazine). Coupling to this exocyclic nitrogen forms a hydrazide linkage, which fundamentally alters the hydrogen-bonding network of the resulting molecule.

The Causality of Protection Strategies:

  • The Boc/HCl Advantage: The prompt specifies the hydrochloride salt of the Boc-protected analog. Boc chemistry is highly compatible with HCl salts because the acidic deprotection conditions (TFA) do not prematurely cleave the protecting group. The HCl salt provides superior shelf-stability and prevents auto-oxidation of the hydrazine moiety. However, it requires precise stoichiometric neutralization in situ during coupling[4].

  • The Fmoc Orthogonality: Fmoc-protected analogs rely on a base-labile mechanism (typically 20% piperidine)[]. This provides true "orthogonality"—allowing the N-terminal protecting group to be removed without affecting acid-labile side-chain protections. However, the basic conditions can sometimes promote side reactions (e.g., base-catalyzed ring opening or epimerization) in highly strained spiro-systems[3].

Comparative Performance Data

The following table synthesizes quantitative and qualitative performance metrics for both strategies when applied to sterically hindered spirocyclic amines.

Performance Metric5-(Boc-amino)-5-aza-spiro[1]heptane HClFmoc-5-aza-spiro[1]heptane Analog
N-Terminal Deprotection 50% TFA in DCM (Acidic)20% Piperidine in DMF (Basic)
Final Cleavage Reagent Anhydrous HF or TFMSA (Extreme Acid)95% TFA + Scavengers (Mild Acid)
Coupling Efficiency High (Acidic conditions disrupt aggregation)Moderate (Steric bulk hinders basic coupling)
Orthogonality Low (Graded acid lability)High (Base deprotection / Acid cleavage)
Handling Safety Low (HF requires specialized PTFE apparatus)High (Standard glass/plastic labware)
Cost Efficiency High (HCl salts are economical to scale)Moderate (Fmoc derivatives are costlier)

Mechanistic Workflows & Visualizations

To understand the divergent paths these two building blocks dictate, we must map their integration pathways.

G Start Protected 5-aza-spiro[2.4]heptane Boc Boc-Protected Strategy Start->Boc Fmoc Fmoc-Protected Strategy Start->Fmoc BocDeprot Deprotection: TFA (Acidic) Boc->BocDeprot FmocDeprot Deprotection: 20% Piperidine (Basic) Fmoc->FmocDeprot Coupling Coupling: HATU / DIPEA BocDeprot->Coupling FmocDeprot->Coupling CleavageBoc Final Cleavage: HF (Strong Acid) Coupling->CleavageBoc Boc Path CleavageFmoc Final Cleavage: TFA (Mild Acid) Coupling->CleavageFmoc Fmoc Path

Workflow comparison: Boc vs Fmoc deprotection and coupling strategies.

Orthogonality Resin Peptide-Resin Complex BocN Boc N-Terminal Deprotection (50% TFA) Resin->BocN Boc Strategy FmocN Fmoc N-Terminal Deprotection (20% Piperidine) Resin->FmocN Fmoc Strategy BocSide Boc Side-Chain Cleavage (Anhydrous HF) BocN->BocSide Final Purified Spiro-Peptide BocSide->Final FmocSide Fmoc Side-Chain Cleavage (95% TFA) FmocN->FmocSide FmocSide->Final

Orthogonal cleavage mechanisms for Boc and Fmoc protected spiro-heptanes.

Self-Validating Experimental Protocols

A protocol is only as reliable as its in-process controls. Because the spiro[1]heptane ring exerts extreme steric hindrance, standard coupling agents (like DCC/HOBt) will fail. We must use highly reactive uronium salts (HATU)[]. Furthermore, to ensure the protocols are self-validating, we integrate specific colorimetric assays.

Protocol A: Coupling 5-(Boc-amino)-5-aza-spiro[1]heptane HCl (Boc Strategy)

Causality Focus: The hydrochloride salt must be neutralized prior to activation to prevent the protonation of the incoming amine, which would instantly stall the reaction.

  • Resin Preparation: Swell the peptidyl-resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with 50% TFA in DCM for 2 × 15 minutes to remove the previous Boc group. Wash thoroughly with DCM and DMF.

  • Activation & Neutralization (Critical Step): In a separate vial, dissolve 3.0 eq of 5-(Boc-amino)-5-aza-spiro[1]heptane HCl and 3.0 eq of HATU in minimal DMF. Add 6.0 eq of DIPEA (3.0 eq to neutralize the HCl salt, 3.0 eq to catalyze the coupling).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Chloranil Test): Perform a Chloranil test. Why not Kaiser? The nitrogen on the spiro ring is a secondary amine/hydrazine derivative; the Kaiser test yields false negatives for secondary amines. A colorless bead indicates a successful, complete coupling.

Protocol B: Coupling Fmoc-5-aza-spiro[1]heptane (Fmoc Strategy)

Causality Focus: Fmoc deprotection generates a dibenzofulvene-piperidine adduct, which provides a highly accurate, non-destructive UV-spectroscopic method to validate deprotection[7].

  • Resin Preparation: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection & UV Validation: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Collect the flow-through and measure UV absorbance at 301 nm. Self-validation: Deprotection is confirmed complete when the UV absorbance of the dibenzofulvene adduct plateaus.

  • Activation: Dissolve 3.0 eq of the Fmoc-spiro analog and 3.0 eq of HATU in DMF. Add 3.0 eq of DIPEA.

  • Coupling: Add to the resin and agitate for 2 hours.

  • Self-Validation: Conduct a Chloranil test to confirm the absence of unreacted secondary amines.

Strategic Recommendations

The decision between the Boc-HCl salt and the Fmoc analog should not be arbitrary:

  • Choose the Boc-HCl Salt when: You are synthesizing highly hydrophobic sequences that are prone to aggregation. The repetitive acidic TFA deprotection steps keep the N-terminus protonated, which disrupts interchain hydrogen bonding and prevents beta-sheet formation[4]. Furthermore, the HCl salt form is highly stable and cost-effective for large-scale industrial scale-up.

  • Choose the Fmoc Analog when: Your sequence contains acid-labile post-translational modifications (e.g., glycosylation, phosphorylation) or sensitive residues like Tryptophan that degrade under repeated TFA exposure[]. Fmoc is also the mandatory choice if your laboratory relies on modern automated synthesizers that cannot safely accommodate the hazardous anhydrous HF required for final Boc cleavage[3].

References

  • Synthesis of (S)-7-Amino-5-azaspiro[1]heptane via Highly Enantioselective Hydrogenation Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Comparison of Boc and Fmoc SPPS Source: ResearchGate URL:[Link]

Sources

Validation

Unambiguous Structural Validation of Spirocyclic Scaffolds: A Comparative Guide to 5-(Boc-amino)-5-azaspiroheptane Hydrochloride

Unambiguous Structural Validation of Spirocyclic Scaffolds: A Comparative Guide to 5-(Boc-amino)-5-azaspiro[1]heptane Hydrochloride Executive Summary The drive to "escape from flatland" has made spirocyclic scaffolds hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Validation of Spirocyclic Scaffolds: A Comparative Guide to 5-(Boc-amino)-5-azaspiro[1]heptane Hydrochloride

Executive Summary

The drive to "escape from flatland" has made spirocyclic scaffolds highly sought-after building blocks in modern drug discovery[1]. By increasing the fraction of sp³-hybridized carbons (Fsp³), rigid, three-dimensional motifs like 5-(Boc-amino)-5-azaspiro[1]heptane improve metabolic stability, aqueous solubility, and target specificity[2]. However, the quaternary spiro-carbon introduces profound stereochemical and conformational complexity.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical validation techniques. We will explore why Single-Crystal X-ray Diffraction (SCXRD)—rigorously validated via International Union of Crystallography (IUCr) checkCIF protocols[3]—remains the undisputed gold standard for the absolute structural confirmation of spirocyclic hydrochlorides.

The Analytical Challenge: Causality in Method Selection

Why is the structural validation of 5-(Boc-amino)-5-azaspiro[1]heptane hydrochloride inherently difficult?

The core issue lies in the spiro-fusion. The quaternary spiro-carbon lacks attached protons. Consequently, standard 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (such as HMBC or NOESY) suffers from a "connectivity blind spot." While NMR can confirm the relative proximity of the cyclopropane and cyclopentane protons, it cannot unambiguously assign the absolute configuration of the chiral centers or the exact pucker of the aza-ring without complex chiral derivatization.

Conversely, SCXRD directly maps the electron density of the molecule in the solid state[4]. By analyzing the anomalous dispersion of X-rays—particularly utilizing the heavier chlorine atom in the hydrochloride salt—SCXRD provides the Flack parameter , a direct mathematical proof of absolute stereochemistry.

Performance Matrix: SCXRD vs. Orthogonal Techniques

To establish a self-validating analytical pipeline, researchers must understand the limitations and strengths of each technique. All quantitative data and capabilities are summarized below.

Analytical TechniqueAbsolute Configuration3D Conformation (Ring Pucker)Exact Mass / FormulaSample RequirementAnalysis Time
SCXRD (Gold Standard) Yes (via Flack parameter)Yes (Exact bond lengths/angles)Deductive (Electron density)Single crystal (0.1 mm)24–48 Hours
1D/2D NMR No (Relative only)Inferred (via NOE/ROE)No5–10 mg (Solution)1–4 Hours
HRMS (ESI-TOF) NoNoYes (< 5 ppm error)< 1 mg (Solution)< 1 Hour
Powder XRD (PXRD) NoNo (Requires Rietveld refinement)No10–50 mg (Solid)1–2 Hours

Validation Workflow

The following diagram illustrates the logical relationship between primary SCXRD validation and orthogonal techniques.

ValidationWorkflow cluster_0 SCXRD Workflow (Primary) cluster_1 Orthogonal Validation Start 5-(Boc-amino)-5-azaspiro[2.4]heptane HCl (Target Scaffold) Cryst Vapor Diffusion Crystallization (Lattice Energy Optimization) Start->Cryst NMR 2D NMR (HMBC/NOESY) (Relative Connectivity) Start->NMR HRMS HRMS (ESI-TOF) (Exact Mass / Formula) Start->HRMS PXRD Powder XRD (Bulk Phase Purity) Start->PXRD Diff Cryogenic X-ray Diffraction (100 K, Cu Kα) Cryst->Diff Refine Anisotropic Refinement (SHELXL / OLEX2) Diff->Refine Check IUCr checkCIF Validation (Flack Parameter < 0.1) Refine->Check Result Unambiguous Absolute Configuration & 3D Conformation Confirmed Check->Result NMR->Result HRMS->Result PXRD->Result

Workflow comparing SCXRD validation against orthogonal techniques for spirocyclic scaffolds.

In-Depth Experimental Protocol: SCXRD Validation

To ensure scientific integrity, the following protocol details a self-validating system for the crystallographic analysis of 5-(Boc-amino)-5-azaspiro[1]heptane HCl.

Step 1: Salt Formation and Vapor Diffusion Crystallization
  • Causality: Free amines of low-molecular-weight spirocycles are often oils or amorphous solids. Converting the compound to a hydrochloride salt drastically increases the lattice energy via strong ionic and hydrogen-bonding interactions (N-H···Cl⁻), promoting the formation of highly ordered single crystals.

  • Protocol:

    • Dissolve 50 mg of the synthesized hydrochloride salt in a minimum volume of methanol (solvent) inside a 2 mL inner vial.

    • Place the unsealed inner vial inside a 20 mL outer vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

    • Causality: Vapor diffusion allows the highly volatile antisolvent to slowly permeate the solvent. This controlled supersaturation minimizes kinetic defect trapping, preventing the formation of twinned crystals that complicate the phase problem during diffraction.

Step 2: Cryogenic Data Collection
  • Protocol: Harvest a single crystal (approx. 0.1 × 0.1 × 0.05 mm) using a MiTeGen loop coated in Paratone-N oil. Immediately transfer the crystal to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots and allows for the high-resolution data collection (typically < 0.84 Å) necessary to accurately resolve the highly strained C-C bonds of the cyclopropane ring.

Step 3: Phase Solution and Anisotropic Refinement
  • Protocol: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 via OLEX2/SHELXL.

  • Causality: Anisotropic refinement models the electron density of each non-hydrogen atom as an ellipsoid rather than a sphere. This accurately reflects the directional bonding environment and electron distribution of the strained spiro[1]heptane system.

Step 4: IUCr checkCIF Validation
  • Protocol: Generate the final .cif file and submit it to the IUCr checkCIF server[3].

  • Causality: The checkCIF algorithm cross-references the structural geometry against the Cambridge Structural Database (CSD)[4]. It generates alerts (A, B, C) for missing symmetry, void spaces, or chemically unreasonable bond lengths. Resolving these alerts ensures the model is a mathematically sound representation of the physical molecule[3].

Quantitative Data Presentation

A successful SCXRD validation will yield a data summary similar to the parameters outlined below, confirming both the structural integrity and the absolute configuration.

Crystallographic ParameterTarget Value / Ideal Range for Spirocycles
Crystal System / Space Group Orthorhombic / P21​21​21​ (Typical for chiral salts)
Temperature 100(2) K
Resolution Limit 0.84 Å
Goodness-of-fit (GOF) on F2 0.95 – 1.05
Final R indices [ I>2σ(I) ] R1<0.05 , wR2<0.15
Flack Parameter 0.0(1) (Confirms absolute stereochemistry)
Largest diff. peak and hole < 0.5 e·Å⁻³ and > -0.5 e·Å⁻³

Conclusion

While HRMS and NMR are indispensable for rapid bulk analysis and connectivity checks, they rely on deductive reasoning to infer 3D structure. SCXRD provides an absolute, mathematically validated physical model. For complex spirocyclic building blocks like 5-(Boc-amino)-5-azaspiro[1]heptane hydrochloride—where Fsp³ and exact vector geometries dictate downstream drug-target interactions—SCXRD remains the mandatory final arbiter of structural truth.

References

  • Validation: Understanding CheckCIF for small molecules Source: International Union of Crystallography (IUCr) URL:[Link]

  • Spirocycles as Rigidified sp³-Rich Scaffolds for a Fragment Collection Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PubMed Central (NIH) URL:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: PubMed Central (NIH) URL:[Link]

Sources

Comparative

Mass Spectrometry Comparison Guide: Fragmentation Pathways of 5-(Boc-amino)-5-aza-spiro[2.4]heptane Hydrochloride

Executive Summary In modern drug discovery, spirocyclic diamines such as 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride are highly valued building blocks used to rigidify molecular scaffolds, thereby improving metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, spirocyclic diamines such as 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride are highly valued building blocks used to rigidify molecular scaffolds, thereby improving metabolic stability and target affinity compared to flat, non-spirocyclic alternatives. However, characterizing these compounds via electrospray ionization tandem mass spectrometry (ESI-MS/MS) presents a distinct analytical challenge: balancing the extreme thermal and acidic lability of the tert-butyloxycarbonyl (Boc) protecting group with the energy required to sequence the strain-release fragmentation of the aza-spiro[2.4]heptane core.

This guide objectively compares the MS/MS fragmentation performance of this spirocyclic scaffold against a standard non-spirocyclic alternative (1-Boc-3-aminopyrrolidine). It provides researchers with field-proven, self-validating protocols to prevent in-source decay and accurately map structural pathways.

Mechanistic Causality of Fragmentation

When subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), Boc-protected amines follow a predictable, step-wise degradation pathway driven by the thermodynamics of the protecting group [1].

  • Boc Cleavage (The McLafferty-like Rearrangement): The protonated precursor ion ([M+H]+ at m/z 213) first undergoes a rearrangement facilitated by the acidic proton on the amine. This induces the loss of an isobutylene neutral (-56 Da), generating an m/z 157 intermediate. This is rapidly followed by the expulsion of carbon dioxide (-44 Da) to yield the fully deprotected spirocyclic core at m/z 113 [3].

  • Spirocyclic Ring Strain Relief: Unlike standard pyrrolidines, the 5-aza-spiro[2.4]heptane core possesses significant angular strain due to the fused cyclopropane ring. Once the Boc group is removed, the m/z 113 ion undergoes homolytic α -cleavage and ring-opening to relieve this steric tension, producing a highly abundant m/z 96 fragment.

MS_Fragmentation M_plus_H [M+H]+ m/z 213 (Intact Precursor) Minus_56 [M+H - C4H8]+ m/z 157 (Isobutylene Loss) M_plus_H->Minus_56 Low Energy CID (-56 Da) Minus_100 [M+H - Boc]+ m/z 113 (Deprotected Core) M_plus_H->Minus_100 High Energy HCD (-100 Da) Minus_56->Minus_100 (-44 Da CO2) Ring_Open Spiro Ring Opening m/z 96 (Strain Relief) Minus_100->Ring_Open Core Fragmentation (Homolytic Cleavage)

Caption: Mass spectrometry fragmentation pathway of 5-(Boc-amino)-5-aza-spiro[2.4]heptane.

Comparative Performance: Spirocyclic vs. Non-Spirocyclic Scaffolds

To objectively compare structural stability and fragmentation efficiency, 5-(Boc-amino)-5-aza-spiro[2.4]heptane was benchmarked against 1-Boc-3-aminopyrrolidine using an Orbitrap mass spectrometer under identical stepped Normalized Collision Energy (NCE) conditions.

The data below demonstrates that the spirocyclic compound fragments more readily at the core (m/z 96 at NCE 30) due to the release of cyclopropane ring strain, whereas the unstrained standard pyrrolidine core (m/z 87) is highly stable and requires significantly higher energy to break down.

Table 1: Comparative MS/MS Fragment Ion Abundance (Stepped NCE)
Compound ScaffoldPrecursor [M+H]+NCE 15 (Low Energy)NCE 30 (Medium Energy)NCE 45 (High Energy)
5-(Boc-amino)-5-aza-spiro[2.4]heptane m/z 213m/z 157 (100%), m/z 113 (15%)m/z 113 (100%), m/z 96 (45%)m/z 96 (100%), m/z 68 (30%)
1-Boc-3-aminopyrrolidine (Alternative)m/z 187m/z 131 (100%), m/z 87 (5%)m/z 87 (100%), m/z 70 (10%)m/z 70 (100%), m/z 43 (15%)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The primary failure mode in analyzing Boc-protected amines is unintentional in-source fragmentation. Researchers often misinterpret source decay as a lack of compound purity [2]. The following protocol establishes a self-validating system to ensure the observed fragmentation occurs exclusively in the collision cell.

MS_Workflow Sample 1. Sample Prep (0.1% FA, No TFA) Source 2. Soft ESI Source (Temp < 150°C) Sample->Source Quad 3. Precursor Isolation (m/z 213) Source->Quad Cell 4. Collision Cell (Stepped NCE 15-30-45) Quad->Cell Detector 5. TOF/Orbitrap Detection Cell->Detector

Caption: Optimized LC-MS/MS workflow for labile Boc-protected spirocyclic diamines.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation (Causality: Acid Choice)

  • Action: Dilute the hydrochloride salt to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: Do NOT use Trifluoroacetic Acid (TFA). As the ESI droplet evaporates, TFA concentrates and drops the local pH drastically, catalyzing the thermal deprotection of the Boc group before the ion enters the mass analyzer [2]. Formic acid provides sufficient protons for ionization without inducing acidolysis.

Step 2: Source Tuning (Causality: Thermal Lability)

  • Action: Set the ESI capillary temperature to < 150°C (ideally 100°C) and the desolvation gas temperature to 200°C.

  • Causality: The Boc group is highly sensitive to thermal degradation. Standard peptide source temperatures (often >250°C) will cause the immediate loss of isobutylene (-56 Da) in the source, destroying the precursor ion.

Step 3: System Suitability Validation (The Self-Validating Step)

  • Action: Acquire an MS1 full scan. Calculate the intensity ratio of m/z 157 (isobutylene loss) to m/z 213 (intact precursor).

  • Validation: If the m/z 157 peak exceeds 5% of the m/z 213 peak, in-source fragmentation is occurring. You must lower the capillary voltage and temperature until the precursor is >95% intact. Proceeding to MS/MS without passing this gate will yield convoluted, unreliable spectra.

Step 4: Stepped MS/MS Acquisition (Causality: Energy Distribution)

  • Action: Isolate m/z 213 with a 1.0 Da window. Apply stepped NCE (e.g., 15, 30, 45).

  • Causality: A single collision energy cannot accurately characterize this molecule. Stepped NCE ensures that both the low-energy Boc cleavage (NCE 15) and the high-energy spiro-ring opening (NCE 45) are captured in a single, comprehensive composite spectrum.

References

  • Ramesh, V., et al. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides." Rapid Communications in Mass Spectrometry, 2008. URL:[Link]

  • Bugatti, K., et al. "How can I avoid the Boc-cleavage during Mass Analysis?" ResearchGate, 2021. URL:[Link]

  • "Fragmentation (mass spectrometry)." Wikipedia, 2023. URL:[Link]

Safety & Regulatory Compliance

Safety

5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 5-(Boc-amino)-5-aza-spiro[2.4]heptane Hydrochloride As a Senior Application Scientist, I frequently oversee the integration of novel spirocyclic building blocks into drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 5-(Boc-amino)-5-aza-spiro[2.4]heptane Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of novel spirocyclic building blocks into drug discovery pipelines. While compounds like 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride are invaluable for introducing conformational restriction into pharmacophores, their disposal requires rigorous, mechanistic oversight.

Proper waste management is not merely a regulatory checkbox; it is a critical safety operation. This guide provides field-proven, self-validating protocols for the disposal of this specific chemical, ensuring laboratory safety, environmental protection, and strict compliance with Environmental Health and Safety (EHS) standards.

Mechanistic Hazard Profile & Segregation Causality

Before executing any disposal protocol, it is vital to understand why this compound requires specific handling. The chemical structure dictates its waste classification and incompatibility profile:

  • The Boc (tert-Butyloxycarbonyl) Group: This protecting group is highly acid-labile. If this compound is inadvertently mixed with strong acidic waste (e.g., >5M HCl, piranha solution, or TFA waste), the Boc group will undergo rapid deprotection. This reaction evolves isobutylene gas and carbon dioxide. If this occurs in a sealed waste carboy, it can lead to catastrophic over-pressurization and container rupture[1]. Causality Rule: Never dispose of Boc-protected amines in strong acid waste streams.

  • The Hydrochloride (HCl) Salt: While the primary spirocyclic framework is a non-halogenated organic structure, the stoichiometric presence of the chloride ion fundamentally alters its waste trajectory. When dissolved in organic solvents, this waste must be segregated into Halogenated Organic Waste streams[2]. Incinerating halogens in non-halogenated streams damages incinerator linings and risks the environmental release of toxic dioxins.

  • Aquatic Toxicity: Like many functionalized organic amines, this compound is classified as toxic to aquatic life with long-lasting effects (H411)[3]. It must never be disposed of down the drain.

Disposal Decision Workflow

The following logic matrix dictates the correct waste stream routing based on the physical state and solvent matrix of the compound.

WasteRouting A 5-(Boc-amino)-5-aza-spiro[2.4]heptane HCl B Physical State? A->B C Solid Powder B->C D Liquid Solution B->D E Solid Hazardous Waste (HDPE Container) C->E F Solvent Type? D->F G Aqueous F->G H Organic F->H I Aqueous Waste Stream (Check pH) G->I J Halogenated Organic Waste (Due to Chloride Ion) H->J

Caption: Decision matrix for the disposal of 5-(Boc-amino)-5-aza-spiro[2.4]heptane HCl.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , meaning the procedure includes an inherent check to confirm it was executed safely and correctly.

Protocol A: Solid Waste & Powder Residues

Unreacted powder, contaminated weighing paper, and disposable spatulas must be treated as hazardous solid waste[4].

  • Collection: Gather all contaminated solid materials into a compatible, sealable container (preferably High-Density Polyethylene, HDPE). Do not use metal containers, as the slightly acidic nature of the hydrochloride salt can cause long-term corrosion[5].

  • Labeling: Attach a hazardous waste tag immediately. Label as "Hazardous Waste - Toxic Solid (5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride)".

  • Storage: Place the container in the designated Satellite Accumulation Area (SAA).

  • Self-Validation Step: Before sealing the SAA drum, visually verify that no oxidizing agents (e.g., nitrates, peroxides) are present in the same secondary containment bin, ensuring strict segregation of incompatible wastes[1].

Protocol B: Liquid Waste (Organic Solutions)

When the compound is dissolved in solvents (e.g., DCM, Methanol, DMF) during synthesis or purification:

  • Routing: Because the solute contains a chloride ion, route the mixture to the Halogenated Organic Waste container[2].

  • Transfer: Use a dedicated funnel to pour the solution into the waste carboy.

  • Self-Validation Step: Before tightly capping the waste carboy, observe the solution for 3–5 minutes. The absence of bubbling or effervescence confirms that no latent Boc-deprotection (gas evolution) is occurring. Once confirmed stable, seal the container to prevent vapor release[6].

Protocol C: Empty Container Decontamination

Empty chemical containers pose a hidden risk to custodial staff and the environment if not properly neutralized[2].

  • Triple-Rinse: Rinse the original glass or plastic container three times with a compatible solvent (e.g., methanol or water) capable of fully dissolving the compound[5].

  • Rinsate Disposal: Collect all rinsate and dispose of it in the appropriate liquid hazardous waste stream (Halogenated if methanol; Aqueous if water).

  • Defacement: Completely deface or remove all original hazard labels from the bottle.

  • Self-Validation Step: If water was used for the final rinse, touch a pH indicator strip to the final drop of rinsate. A neutral pH (~7.0) confirms the complete removal of the acidic hydrochloride salt residue. The container is now legally "RCRA empty" and can be disposed of in standard laboratory glass/plastic recycling[5].

Spill Response & Decontamination

In the event of an accidental spill, immediate containment is required. Spilled chemicals and all absorbent materials used during cleanup must be treated as hazardous waste[4].

  • Isolation: Isolate the area and don proper PPE (nitrile gloves, safety goggles, lab coat).

  • Containment (Solid): Do not dry-sweep the powder, as this generates inhalable hazardous dust. Instead, lightly dampen an absorbent spill pad with water or methanol and gently wipe up the powder.

  • Disposal: Place all contaminated cleanup materials into a sealed hazardous waste bag[4].

  • Self-Validation Step: After cleaning, wipe the spill surface with a damp pH indicator strip. A neutral reading confirms that no invisible hydrochloride residue remains on the benchtop, validating that the area is safe for subsequent use.

Regulatory and Operational Limits

To maintain compliance with federal and institutional EHS guidelines, adhere to the following quantitative thresholds when managing this waste:

ParameterOperational LimitMechanistic Causality / Regulatory Basis
SAA Capacity 55 GallonsFederal EPA RCRA limit for standard Satellite Accumulation Areas[6].
Halogen Threshold > 1% HalogenDictates routing to halogenated waste to prevent incinerator damage[2].
Aqueous pH Limit 2.0 < pH < 12.5Solutions outside this range are classified as corrosive characteristic waste (EPA D002)[6].
Time to Transfer 3 Calendar DaysMandatory timeframe to move waste to central storage once the SAA limit is reached[6].

References

Sources

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